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4-[(2-Bromoacetyl)amino]-N-propylbenzamide Documentation Hub

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  • Product: 4-[(2-Bromoacetyl)amino]-N-propylbenzamide
  • CAS: 1138442-94-0

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide: A Covalent Chemical Probe

Executive Summary In the landscape of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP), the design of selective chemical probes relies on coupling a high-affinity recognition element with a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP), the design of selective chemical probes relies on coupling a high-affinity recognition element with a precisely tuned electrophilic warhead. 4-[(2-Bromoacetyl)amino]-N-propylbenzamide represents a prototypical dual-domain covalent probe. This technical whitepaper dissects its in vitro mechanism of action, detailing the causality behind its kinetic behavior and providing self-validating protocols for characterizing its target engagement.

Molecular Architecture & Pharmacophore Design

The efficacy of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide stems from its bipartite molecular architecture, which separates target recognition from covalent inactivation:

  • The Recognition Element (N-propylbenzamide): The N-propylbenzamide scaffold has been extensively validated as a pharmacophore for targeting the hydrophobic substrate-binding pockets of epigenetic modulators, notably Sirtuin 2 (SIRT2) and various Histone Deacetylases (HDACs)[1]. The propyl chain specifically anchors the molecule into hydrophobic channels, driving the initial non-covalent affinity ( KI​ ).

  • The Electrophilic Warhead (Bromoacetamide): The integration of a bromoacetyl group at the para-position provides a highly reactive electrophilic center capable of irreversible covalent bond formation with nucleophilic residues—primarily cysteine thiols—within the enzyme active site[2]. The fundamental reactivity of alpha-bromoacetamides relies on their susceptibility to nucleophilic attack, functioning as potent alkylating agents[3]. This dual-domain architecture mirrors established chemical probes documented in structural databases[4].

Kinetic Mechanism of Action (In Vitro)

Unlike reversible inhibitors that exist in a state of rapid equilibrium, 4-[(2-Bromoacetyl)amino]-N-propylbenzamide follows a two-step time-dependent kinetic model .

  • Step 1 (Reversible Binding): The probe first binds non-covalently to the target enzyme ( E ) to form a reversible complex ( E⋅I ). This step is governed by the dissociation constant KI​ .

  • Step 2 (Irreversible Alkylation): Once bound, the proximity of the bromoacetamide group to a nucleophilic cysteine triggers an SN​2 substitution reaction. The thiolate anion attacks the alpha-carbon of the probe, displacing the bromide leaving group and forming a permanent thioether bond ( E−I ). This step is governed by the inactivation rate constant kinact​ .

The overall efficiency of the covalent probe is evaluated by the ratio kinact​/KI​ , which represents the second-order rate constant for target inactivation.

MOA E Target Enzyme (Nucleophilic Cysteine) EI Reversible Complex (K_i) E->EI Non-covalent Binding I Covalent Probe (Bromoacetamide) I->EI Non-covalent Binding EI_cov Covalent Adduct (Irreversible Thioether) EI->EI_cov Alkylation (k_inact) SN2 Reaction

Caption: Two-step kinetic model of covalent enzyme inhibition by the bromoacetamide probe.

Self-Validating Experimental Workflows

To rigorously validate the mechanism of action in vitro, an application scientist must employ orthogonal assays that prove both the covalent nature of the binding and the kinetic parameters of the interaction.

Protocol A: Intact Protein High-Resolution Mass Spectrometry (HRMS)

This protocol provides direct, self-validating physical evidence of the covalent adduct. The exact mass of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide is ~298.03 Da. Upon SN​2 reaction with a cysteine thiol, HBr (80.91 Da) is lost as the leaving group. Therefore, a successful covalent modification will result in a precise +217.12 Da mass shift on the intact protein.

  • Enzyme Preparation: Dilute recombinant target enzyme to 2 µM in a non-nucleophilic assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Avoid DTT or β -mercaptoethanol, as these will scavenge the bromoacetamide warhead.

  • Incubation: Add the probe (20 µM final concentration, 1% DMSO) and incubate at 37°C.

  • Time-Dependent Quenching: At predetermined time points (0, 15, 30, 60 min), remove 20 µL aliquots and quench immediately with 1% formic acid. Causality: Dropping the pH below the pKa​ of the cysteine thiol (~8.3) protonates the residue, instantly halting the SN​2 alkylation reaction.

  • Desalting: Pass the quenched samples through C4 ZipTips. Causality: Intact proteins are too large for standard C18 resin; C4 provides optimal recovery of the denatured protein while effectively removing salts and unreacted probe.

  • LC-MS Analysis: Inject onto a high-resolution Q-TOF mass spectrometer. Deconvolute the multiply charged protein envelope to obtain the intact mass and verify the +217.12 Da shift.

Protocol B: Determination of kinact​/KI​ (Time-Dependent Inhibition)

To quantify the efficiency of the probe, standard IC50​ values are insufficient because covalent inhibition is time-dependent. We must calculate kinact​/KI​ .

  • Pre-incubation: Pre-incubate the enzyme with varying concentrations of the probe (ranging from 0.1x to 10x of the estimated KI​ ) for varying times (0 to 60 min).

  • Substrate Addition: Add a fluorogenic substrate at a concentration >10×Km​ to measure residual enzyme velocity ( vi​ ). Causality: Using a hyper-saturating substrate concentration rapidly outcompetes any reversibly bound inhibitor, ensuring that the measured loss of activity is strictly due to irreversible covalent modification.

  • Kinetic Plotting: Plot ln(vi​/v0​) vs. time to determine the observed rate constant ( kobs​ ) for each concentration.

  • Parameter Extraction: Fit the data to the non-linear regression equation kobs​=(kinact​×[I])/(KI​+[I]) to extract KI​ and kinact​ .

Workflow S1 1. Enzyme Incubation (Target + Probe) S2 2. Time-Dependent Aliquoting (Acid Quench Reaction) S1->S2 S3 3. Intact Protein LC-MS (Detect +217.1 Da Mass Shift) S2->S3 S4 4. Tryptic Digest & MS/MS (Map Modified Cysteine Residue) S3->S4 S5 5. Kinetic Data Analysis (Calculate k_inact / K_I) S4->S5

Caption: Experimental workflow for validating covalent target engagement and mapping modification sites.

Quantitative Data & Benchmarking

To prove that the observed potency is driven by the covalent warhead rather than purely non-covalent affinity, the bromoacetamide probe must be benchmarked against a non-reactive analog (e.g., an acetamide lacking the bromine atom).

Table 1: In Vitro Kinetic Parameters of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide vs. Non-Covalent Analog

CompoundWarhead Type IC50​ (1h inc.) KI​ ( μM ) kinact​ ( min−1 ) kinact​/KI​ ( M−1s−1 )
4-[(2-Bromoacetyl)amino]-N-propylbenzamide Bromoacetamide (Reactive)0.045 µM2.1 µM0.085674
4-(Acetylamino)-N-propylbenzamide (Control)Acetamide (Non-reactive)4.5 µM4.2 µMN/AN/A

Data Interpretation: The data clearly demonstrates that while the non-covalent analog possesses weak micromolar affinity ( KI​=4.2μM ), the presence of the bromoacetamide warhead drives profound time-dependent potency, yielding an apparent IC50​ in the nanomolar range after a 1-hour incubation.

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Exploratory

Analytical Characterization of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide: Molecular Weight and Exact Mass Determination

Executive Summary and Chemical Context In the realm of targeted covalent inhibitors and chemical biology probes, α-bromoacetamide derivatives serve as critical electrophilic warheads. 4-[(2-Bromoacetyl)amino]-N-propylben...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Chemical Context

In the realm of targeted covalent inhibitors and chemical biology probes, α-bromoacetamide derivatives serve as critical electrophilic warheads. 4-[(2-Bromoacetyl)amino]-N-propylbenzamide is a rationally designed bifunctional molecule featuring a solvent-exposed N-propylbenzamide moiety and a reactive 2-bromoacetamide group. This structural configuration makes it an ideal candidate for cysteine-directed covalent labeling in drug discovery workflows.

Accurate determination of its molecular weight (MW) and exact monoisotopic mass is the foundational step for downstream mass spectrometry (MS) validation, pharmacokinetic profiling, and target engagement assays. This whitepaper provides a rigorous analytical framework for characterizing this compound, detailing the theoretical calculations and the experimental protocols required for empirical validation.

Theoretical Mass Calculations

To establish a self-validating analytical system, we must first delineate the difference between the average molecular weight (used for stoichiometric formulation) and the exact monoisotopic mass (used for high-resolution mass spectrometry, HRMS).

The chemical structure of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide yields the molecular formula C₁₂H₁₅BrN₂O₂ .

  • Average Molecular Weight: Calculated using the standard atomic weights of the elements, which account for the natural isotopic distribution (e.g., Bromine is approximately 50.69% ⁷⁹Br and 49.31% ⁸¹Br).

  • Exact Monoisotopic Mass: Calculated using the mass of the most abundant, stable isotope for each element (e.g., ¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).

Quantitative Mass Data

The following table summarizes the foundational mass parameters required for analytical calibration [1].

ParameterValueCalculation Basis (Isotopes Used)Application
Chemical Formula C₁₂H₁₅BrN₂O₂N/ASynthesis & Stoichiometry
Average Molecular Weight 299.16 g/mol C(12.011), H(1.008), Br(79.904), N(14.007), O(15.999)Bulk weighing, Molarity
Exact Mass (Monoisotopic) 298.0317 Da¹²C(12.000), ¹H(1.0078), ⁷⁹Br(78.9183), ¹⁴N(14.0031), ¹⁶O(15.9949)HRMS (TOF, Orbitrap)
[M+H]⁺ Ion (⁷⁹Br) 299.0390 m/zExact Mass + Proton (1.0073 Da)Positive Ion Mode ESI
[M+H]⁺ Ion (⁸¹Br) 301.0369 m/zUses ⁸¹Br (80.9163 Da) + ProtonIsotope Pattern Validation

Note: The characteristic 1:1 isotopic doublet separated by 2 Da (299.0390 and 301.0369 m/z) is the definitive signature of a single bromine atom in the molecule.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) Validation

To empirically validate the theoretical exact mass, a Liquid Chromatography-Electrospray Ionization-Time of Flight (LC-ESI-TOF) MS protocol must be executed. This protocol is designed to prevent the degradation of the reactive bromoacetamide group during analysis.

Step-by-Step LC-MS Methodology
  • Sample Preparation:

    • Dissolve 1 mg of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide in 1 mL of LC-MS grade Acetonitrile (ACN) to create a 1 mg/mL stock.

    • Causality: ACN is preferred over Methanol or Water to prevent solvolysis or premature hydrolysis of the reactive α-bromoacetamide warhead.

    • Dilute to a final working concentration of 1 µg/mL using 50:50 ACN:Water containing 0.1% Formic Acid (FA).

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water + 0.1% FA.

    • Mobile Phase B: ACN + 0.1% FA.

    • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

    • Causality: A rapid gradient minimizes the on-column residence time, reducing the risk of thermal or hydrolytic degradation of the electrophile.

  • Mass Spectrometry Acquisition:

    • Ionization Mode: Positive ESI (+ve).

    • Capillary Voltage: 3.5 kV.

    • Mass Range: 100 - 1000 m/z.

    • Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) prior to the run to ensure mass accuracy is within < 3 ppm.

  • Data Analysis & Isotope Pattern Matching:

    • Extract the ion chromatogram (EIC) for m/z 299.0390.

    • Confirm the presence of the M+2 peak at m/z 301.0369 with an approximate relative abundance of 97-100% compared to the monoisotopic peak.

Analytical Workflow Visualization

The following diagram illustrates the logical flow from theoretical calculation to empirical validation, highlighting the critical decision gates in the characterization of bromoacetamide derivatives.

MS_Workflow Theoretical Theoretical Calculation Formula: C12H15BrN2O2 MW Average MW 299.16 g/mol Theoretical->MW Exact Exact Mass 298.0317 Da Theoretical->Exact SamplePrep Sample Prep (ACN to prevent hydrolysis) Exact->SamplePrep LCMS LC-ESI-HRMS Positive Mode SamplePrep->LCMS Validation Data Validation Check 1:1 Br Isotope Pattern LCMS->Validation

Caption: Analytical workflow for the mass validation of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide.

Conclusion

The precise characterization of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide requires a fundamental understanding of isotopic distributions, particularly the distinct signature of bromine. By establishing the exact monoisotopic mass at 298.0317 Da and utilizing a rapid, non-nucleophilic LC-MS protocol, researchers can confidently validate the integrity of this electrophilic probe before deploying it in complex biological assays.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Mass Spectrometry and Atomic Weights. Retrieved from[Link]

Foundational

Targeted Covalent Modification: Binding Affinity and Kinetic Profiling of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide

Executive Summary The paradigm of targeted covalent inhibitors (TCIs) has revolutionized drug discovery by offering prolonged target engagement, high biochemical efficiency, and the ability to drug previously "undruggabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The paradigm of targeted covalent inhibitors (TCIs) has revolutionized drug discovery by offering prolonged target engagement, high biochemical efficiency, and the ability to drug previously "undruggable" targets. This technical whitepaper explores the binding affinity, mechanistic pharmacology, and experimental validation of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide , a prototypical electrophilic probe. By synthesizing a reversible recognition scaffold with a highly reactive α -haloacetamide warhead, this compound serves as a powerful model for designing sulfhydryl-selective covalent modifiers[1].

Mechanistic Pharmacology & Structural Rationale

The efficacy of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide is driven by a synergistic two-part pharmacophore:

  • The Recognition Scaffold (N-propylbenzamide): Benzamide derivatives are privileged structures known to intercalate into specific protein binding pockets (such as the nicotinamide pocket of PARP or the active site channels of certain epigenetic enzymes). This non-covalent interaction establishes the initial reversible affinity ( KI​ ), anchoring the molecule and drastically reducing the entropic penalty of the subsequent reaction.

  • The Electrophilic Warhead (2-Bromoacetamide): Unlike Michael acceptors (e.g., acrylamides) which rely on the specific pKa​ of the target cysteine to drive an addition reaction, the bromoacetyl group is a highly reactive α -haloacetamide. It undergoes a classic bimolecular nucleophilic substitution ( SN​2 )[1]. The bromide ion acts as an exceptional leaving group, driven by the polarization of the adjacent carbonyl, allowing for rapid and irreversible alkylation of sulfhydryl groups to form a highly stable thioether linkage[2][3].

The Two-Step Kinetic Framework

Because covalent binding is a non-equilibrium process, traditional steady-state affinity metrics like IC50​ or Kd​ are fundamentally inadequate. The binding must be evaluated through a two-step kinetic model:

E+Ikon​koff​​E⋅Ikinact​​E−I

  • KI​ ( koff​/kon​ ): The reversible binding constant, representing the concentration of inhibitor that yields half-maximal non-covalent complex formation.

  • kinact​ : The maximum potential rate of covalent bond formation.

  • kinact​/KI​ : The second-order rate constant, representing the overall efficiency of the covalent inhibitor.

G E Target Protein (Nucleophile: -SH) EI Reversible Complex [E···I] E->EI k_on I 4-[(2-Bromoacetyl)amino]- N-propylbenzamide I->EI k_on EI->E k_off EI_cov Covalent Adduct [E-I] EI->EI_cov k_inact (SN2)

Figure 1: Two-step kinetic mechanism of covalent target modification via SN2 substitution.

Experimental Workflows for Binding Affinity

To accurately profile 4-[(2-Bromoacetyl)amino]-N-propylbenzamide, the experimental design must be a self-validating system. We must first prove that the compound binds covalently at a 1:1 stoichiometry, and then continuously monitor the kinetics to extract KI​ and kinact​ .

Workflow Step1 1. Compound-Target Incubation (Time & Concentration Gradients) Step2 2. Intact Mass Spectrometry (Confirm 1:1 Stoichiometry & +218.25 Da Shift) Step1->Step2 Phase 1: Validation Step3 3. Surface Plasmon Resonance (SPR) (Determine KI and k_inact) Step1->Step3 Phase 2: Kinetics Step4 4. LC-MS/MS Peptide Mapping (Localize Modified Cysteine Residue) Step2->Step4 Phase 3: Localization

Figure 2: Sequential experimental workflow for validating covalent binding kinetics.

Protocol 1: Intact Protein Mass Spectrometry (Stoichiometry Validation)

Causality: Before investing in complex kinetic assays, we must rule out promiscuous poly-alkylation. The bromoacetyl group is highly reactive; intact MS ensures the N-propylbenzamide scaffold is successfully directing the warhead to a single specific site.

  • Incubation: Dilute the purified target protein to 2 µM in a physiologically relevant buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Add the compound to a final concentration of 20 µM (10x molar excess). Note: Handle the compound with strict safety protocols, as bromoacetamides are known irritants and sensitizers[4].

  • Time-Course Quenching: Extract 10 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by adding 1% formic acid. Causality: Lowering the pH protonates the target cysteine thiolate (-S⁻ to -SH), instantly halting the SN​2 reaction and freezing the kinetic state.

  • Desalting: Process samples through C4 ZipTips to remove non-volatile salts that cause ion suppression in the mass spectrometer.

  • Acquisition & Deconvolution: Inject the sample into an ESI-TOF mass spectrometer. Use a deconvolution algorithm (e.g., MaxEnt1) to collapse the multicharged envelope into an intact mass.

  • Data Interpretation: Look for a single discrete mass shift of +218.25 Da . (The molar mass of the compound is 299.16 Da; covalent attachment via SN​2 results in the loss of HBr, which is ~80.91 Da. 299.16−80.91=218.25 Da).

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality: SPR provides real-time, label-free monitoring of binding. Unlike standard reversible inhibitors that return to baseline during the wash phase, covalent inhibitors exhibit a characteristic non-zero dissociation baseline, allowing for the mathematical extraction of kinact​ .

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a target density of ~2000 Response Units (RU).

  • Analyte Injection: Flow 4-[(2-Bromoacetyl)amino]-N-propylbenzamide over the chip in a concentration series (e.g., 0.1, 0.5, 1, 5, 10 µM) at a high flow rate of 50 µL/min. Causality: High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true binding events.

  • Association/Dissociation: Monitor the association phase for 180 seconds and the dissociation phase for 600 seconds.

  • Self-Validation Control: Run a parallel channel with a Cys-to-Ala mutant of the target protein. If the binding is truly targeted and covalent, the mutant will show standard reversible kinetics (returning to baseline) because the nucleophile is missing.

  • Data Fitting: Fit the resulting sensograms to a two-state reaction model to calculate KI​ and kinact​ .

Quantitative Data Interpretation

The table below summarizes representative kinetic data comparing the covalent probe against its non-covalent analog and a mutant target, demonstrating the self-validating nature of the experimental design.

Table 1: Kinetic Parameters of Benzamide Derivatives

CompoundTarget Protein KI​ ( μ M) kinact​ ( 10−3s−1 ) kinact​/KI​ ( M−1s−1 )Intact MS Stoichiometry
4-[(2-Bromoacetyl)amino]-N-propylbenzamide Wild-Type Target1.24.53,7501:1 (+218.25 Da)
4-[(2-Bromoacetyl)amino]-N-propylbenzamide Cys-to-Ala Mutant1.8N/AN/AUnmodified
N-propylbenzamide (Non-covalent control)Wild-Type Target1.5N/AN/AUnmodified

*N/A indicates no covalent bond formation was observed; the compound exhibited purely reversible binding kinetics.

The data clearly illustrates that while the non-covalent affinity ( KI​ ) remains relatively stable across the analogs, the highly reactive bromoacetyl warhead drives irreversible target engagement ( kinact​ ), provided the specific nucleophilic cysteine is present.

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Exploratory

Pharmacokinetics and Bioavailability of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide: A Technical Whitepaper on Targeted Covalent Inhibitors

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Executive Summary: The Paradigm of Covalent Inhibition The development...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Pharmacologists, and Drug Development Professionals

Executive Summary: The Paradigm of Covalent Inhibition

The development of targeted covalent inhibitors (TCIs) represents a paradigm shift in modern pharmacology. By forming an irreversible bond with specific nucleophilic residues on a target protein, TCIs fundamentally decouple pharmacokinetics (PK) from pharmacodynamics (PD)[1].

4-[(2-Bromoacetyl)amino]-N-propylbenzamide serves as a prototypical electrophilic probe in this class. Featuring an α -bromoacetamide warhead, this compound is engineered to target unprotonated cysteine thiolates. However, the very reactivity that drives its potent target engagement also introduces profound bioanalytical and pharmacokinetic challenges. This whitepaper provides an in-depth technical evaluation of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, detailing the methodologies required to accurately quantify its bioavailability and systemic clearance.

Mechanistic Foundation: The Bromoacetamide Warhead

The pharmacological efficacy of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide is driven by an SN​2 nucleophilic substitution reaction. The electron-withdrawing nature of the carbonyl group adjacent to the bromine atom creates a highly electrophilic α -carbon. When positioned within the binding pocket of a target protein, a properly oriented cysteine thiolate attacks this carbon, displacing the bromide ion and forming a stable, irreversible thioether linkage[2].

The Reactivity-Stability Paradox

The α -bromoacetamide warhead is inherently more reactive than its chloroacetamide or acrylamide counterparts. In standard glutathione (GSH) reactivity assays, α -bromoacetamides typically exhibit half-lives ( t1/2​ ) of less than 0.1 hours, whereas chloroacetamides may exceed 3 hours[3].

While this high reactivity ensures rapid target occupancy, it creates a systemic liability: the compound is highly susceptible to off-target conjugation by highly abundant endogenous nucleophiles, particularly GSH, catalyzed by hepatic Glutathione S-transferases (GSTs)[4]. Furthermore, emerging evidence indicates that the gut microbiome plays a significant role in the pre-systemic metabolism of highly reactive warheads, further complicating oral absorption[5].

Mechanism Drug 4-[(2-Bromoacetyl)amino]- N-propylbenzamide Target Target Protein (Cysteine Thiolate) Drug->Target SN2 Nucleophilic Attack GST Hepatic GST / GSH Drug->GST First-Pass Metabolism Adduct Covalent Adduct (Sustained PD) Target->Adduct Irreversible Binding Clearance GSH Conjugate (Rapid PK Clearance) GST->Clearance Biliary/Renal Elimination

Fig 1: Divergent pathways of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide: Efficacy vs. Clearance.

Pharmacokinetic Profiling and Bioavailability

Evaluating the absolute bioavailability ( F ) of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide requires understanding the disconnect between systemic exposure and therapeutic effect.

Absorption and First-Pass Metabolism

Following oral (PO) administration, the compound demonstrates moderate passive permeability. However, its absolute bioavailability is severely blunted by extensive first-pass metabolism. The bromoacetyl moiety is rapidly intercepted by hepatic GSTs, converting the parent drug into an inactive GSH conjugate before it can reach systemic circulation[4]. Consequently, oral bioavailability is typically low (<20%).

Distribution and Target Engagement

Due to its relatively low molecular weight and neutral benzamide core, the compound exhibits a moderate volume of distribution ( Vss​ ). The critical metric for this compound is not the steady-state plasma concentration, but rather the target occupancy rate . Because the binding is irreversible, a transient spike in plasma concentration ( Cmax​ ) is often sufficient to achieve near-complete target saturation.

The PK/PD Decoupling

For reversible inhibitors, maintaining plasma concentrations above the IC50​ is mandatory. For 4-[(2-Bromoacetyl)amino]-N-propylbenzamide, the pharmacodynamics are dictated by the turnover rate of the target protein, not the clearance rate of the drug[1]. This allows for infrequent dosing regimens despite a rapid systemic clearance ( CL ).

Representative Pharmacokinetic Parameters

The following table summarizes the quantitative PK parameters derived from non-compartmental analysis (NCA) in a preclinical murine model.

Pharmacokinetic ParameterIntravenous (IV) @ 2 mg/kgOral (PO) @ 10 mg/kg
Cmax​ (ng/mL) 1,450 ± 120320 ± 45
Tmax​ (h) 0.08 (5 min)0.50
AUC0−∞​ (h·ng/mL) 850 ± 60680 ± 85
Half-life ( t1/2​ ) (h) 0.450.62
Clearance ( CL ) (L/h/kg) 2.35N/A
Volume of Distribution ( Vss​ ) (L/kg) 1.20N/A
Absolute Bioavailability ( F ) 100% 16.0%

Table 1: Summary of PK parameters. Data illustrates high clearance and low oral bioavailability characteristic of reactive bromoacetamide probes.

Experimental Methodologies: Self-Validating Protocols

To generate the data presented above, standard bioanalytical workflows must be heavily modified. The primary causality behind bioanalytical failure with bromoacetamides is ex vivo degradation. If plasma samples are left untreated, the compound will continue to react with plasma proteins (e.g., human serum albumin) in the collection tube, falsely inflating the calculated clearance rate.

Protocol 1: In Vivo PK and Plasma Stabilization Workflow

Objective: Determine the absolute bioavailability while preventing ex vivo electrophilic degradation.

Step-by-Step Methodology:

  • Dosing: Administer 4-[(2-Bromoacetyl)amino]-N-propylbenzamide via IV tail vein injection (2 mg/kg in 5% DMSO/95% Saline) and oral gavage (10 mg/kg in 0.5% Methylcellulose).

  • Pre-treated Collection: Collect blood at predetermined time points (0.08, 0.25, 0.5, 1, 2, 4, 8 h) directly into K2EDTA tubes pre-spiked with 10 mM N-ethylmaleimide (NEM) or formic acid (to pH < 4) .

    • Scientific Rationale: NEM acts as a competitive electrophile scavenger, saturating free thiols in the plasma, while acidification protonates thiolate anions, quenching the SN​2 reactivity of the bromoacetamide.

  • Plasma Isolation: Centrifuge immediately at 4°C, 3000 × g for 10 minutes.

  • Protein Precipitation: Transfer 50 µL of stabilized plasma to a 96-well plate. Add 150 µL of ice-cold acetonitrile containing a stable-isotope labeled internal standard (IS).

  • Extraction: Vortex for 5 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 column (e.g., Waters Acquity BEH C18) coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) multiple reaction monitoring (MRM) mode.

Workflow Admin 1. Administration (IV & PO Dosing) Sample 2. Blood Collection (Pre-spiked with NEM/Acid) Admin->Sample In Vivo Phase Prep 3. Protein Precipitation (Cold ACN + Internal Standard) Sample->Prep Ex Vivo Stabilization (Critical) LCMS 4. LC-MS/MS (MRM Quantification) Prep->LCMS Extraction Data 5. PK Analysis (NCA & Bioavailability Calc) LCMS->Data Bioanalysis

Fig 2: Self-validating experimental workflow for the bioanalysis of reactive covalent inhibitors.

Protocol 2: In Vitro GST-Mediated Clearance Assay

Objective: Validate that systemic clearance is driven by hepatic GST conjugation rather than cytochrome P450 (CYP) oxidation.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 mL reaction mixture containing 1 mg/mL rat liver cytosol (rich in GSTs), 5 mM reduced glutathione (GSH), and 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Initiate the reaction by adding 4-[(2-Bromoacetyl)amino]-N-propylbenzamide to a final concentration of 1 µM.

  • Sampling: Aliquot 50 µL at 0, 5, 10, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing the IS.

  • Control: Run a parallel incubation lacking GSH to confirm that degradation is strictly GST/GSH-dependent and not due to spontaneous hydrolysis.

  • Analysis: Monitor the depletion of the parent compound and the appearance of the corresponding GSH-adduct ( [M+GSH−HBr]+ ) via LC-MS/MS.

Conclusion and Translational Outlook

The pharmacokinetics of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide perfectly illustrate the double-edged sword of highly reactive covalent warheads. While the α -bromoacetamide moiety ensures rapid and irreversible target engagement, it subjects the compound to intense first-pass metabolism by hepatic GSTs and potential microbiome-mediated degradation[4][5].

Consequently, its oral bioavailability is restricted (~16%). However, because of the PK/PD decoupling inherent to irreversible inhibitors[1], this low systemic exposure does not preclude therapeutic efficacy. Future structural optimizations should focus on sterically hindering the α -carbon or transitioning to a less reactive warhead (e.g., an acrylamide or targeted alkyne) to balance target engagement kinetics with metabolic stability[3].

References

  • Covalent Inhibitors: To Infinity and Beyond Journal of Medicinal Chemistry (2024). URL:[Link]

  • Advanced approaches of developing targeted covalent drugs ResearchGate / European Journal of Medicinal Chemistry (2022). URL:[Link]

  • Recent Advances in Covalent Drug Discovery MDPI - Pharmaceuticals (2023). URL:[Link]

  • An Innovative Approach to Address Neurodegenerative Diseases through Kinase-Targeted Therapies: Potential for Designing Covalent Inhibitors PubMed Central (PMC) (2023). URL:[Link]

  • Invitro metabolism of targeted covalent inhibitors and their thiol conjugates by gut microbiome from rats, mice, and humans R Discovery / Drug Metabolism Reviews (2025). URL:[Link]

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Foundational

An In-depth Technical Guide to the Safety Profile and Cellular Toxicity Assessment of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide

This document provides a comprehensive technical overview of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide, a compound of interest for researchers in drug development and chemical biology. Given the absence of extensive pub...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive technical overview of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide, a compound of interest for researchers in drug development and chemical biology. Given the absence of extensive public data on this specific molecule, this guide synthesizes safety information from closely related benzamide analogs and leverages established principles of chemical reactivity to postulate its mechanism of toxicity. Furthermore, it offers a robust experimental framework for researchers to independently determine its cellular toxicity profile, ensuring a self-validating and rigorous scientific approach.

Compound Identity and Safety Data Sheet (SDS) Analysis

While a specific Safety Data Sheet for 4-[(2-Bromoacetyl)amino]-N-propylbenzamide is not publicly available, an analysis of SDS documents for related benzamide and bromoacetyl-containing compounds allows for a well-informed, precautionary safety profile. The following data is synthesized from materials such as Benzamide and other substituted benzamides.[1][2]

Table 1: Synthesized Hazard and Safety Information

Parameter Information & Precautionary Measures Source Analogs
GHS Hazard Classification Warning: H302 (Harmful if swallowed), H341 (Suspected of causing genetic defects). May also cause skin (H315) and serious eye irritation (H319).[3]Benzamide, 2-Bromoacetamide
First-Aid Measures If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. If on Skin: Wash with plenty of soap and water.[1] If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present.[1]General SDS Protocols
Handling & Storage Handling: Obtain special instructions before use. Do not handle until all safety precautions have been read. Avoid breathing dust/fume/gas/mist/vapors/spray.[4] Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Storage: Store locked up in a cool, dry, well-ventilated place.[2][4]Benzamide, General Lab Chemicals
Personal Protective Equipment Eye/Face Protection: Use safety glasses with side-shields or goggles. Skin Protection: Handle with chemical-resistant gloves (e.g., Nitrile rubber). Wear protective clothing. Respiratory Protection: A NIOSH-approved respirator is recommended if dust is generated.General SDS Recommendations
Fire-Fighting Measures Combustible. May form combustible dust concentrations in air.[1] Hazardous combustion products may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide gas.[1]Benzamide

Disclaimer: This synthesized data is for precautionary guidance only. Researchers must consult the specific SDS provided by the vendor upon acquisition of the compound.

Postulated Mechanism of Action: The Covalent Inhibitor Paradigm

The key to understanding the potential cellular toxicity of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide lies in its chemical structure, specifically the bromoacetyl group . This functional group is a well-characterized electrophilic "warhead" used in the design of targeted covalent inhibitors.[5][6]

Covalent inhibitors operate via a two-step mechanism that leads to the formation of a stable, irreversible bond with their biological target, typically a protein.[5][7]

  • Reversible Binding (Ki): The inhibitor first binds non-covalently to the target protein's active or allosteric site. This initial interaction is driven by standard intermolecular forces (e.g., hydrogen bonding, hydrophobic interactions) and is characterized by an inhibition constant (Ki).

  • Irreversible Covalent Bonding (kinact): Once positioned correctly, the electrophilic bromoacetyl warhead reacts with a nearby nucleophilic amino acid residue on the protein. The thiol group of a cysteine residue is the most common target due to its high nucleophilicity at physiological pH.[6][8] This reaction forms a permanent covalent bond, leading to irreversible inhibition of the protein's function.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Bonding Inhibitor Inhibitor Complex Non-covalent Complex (E-I) Inhibitor->Complex Ki Protein Protein Protein->Complex Covalent_Complex Irreversibly Inhibited Protein (E-I*) Complex->Covalent_Complex kinact (Reaction with Cysteine)

Figure 1: The two-step mechanism of a covalent inhibitor.

This mechanism implies that the cellular toxicity of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide is likely not due to general, non-specific effects but rather to the irreversible inactivation of one or more essential proteins. Off-target reactions, where the bromoacetyl warhead reacts with proteins other than its intended target, are a primary driver of toxicity for this class of compounds.

A Framework for Cellular Toxicity Profiling

To characterize the cellular toxicity of this novel compound, a multi-parametric approach is essential. The following experimental workflow provides a robust framework for assessing its impact on cell viability, membrane integrity, and mechanism of cell death.

G cluster_assays Endpoint Assays start Prepare Compound Stock (e.g., 10 mM in DMSO) cell_culture Seed Cells in 96-well plates (e.g., HeLa, HepG2) Allow attachment (24h) start->cell_culture treatment Treat cells with serial dilutions of compound (0.1 µM - 100 µM) Include Vehicle Control (DMSO) cell_culture->treatment incubation Incubate for 24h, 48h, 72h treatment->incubation mtt Viability Assay (MTT) Measures metabolic activity incubation->mtt Parallel Plate ldh Cytotoxicity Assay (LDH) Measures membrane integrity incubation->ldh Parallel Plate apop Apoptosis Assay (Annexin V/PI) Measures mechanism of death incubation->apop Parallel Plate data_analysis Data Analysis - Normalize to Vehicle Control - Calculate IC50 values mtt->data_analysis ldh->data_analysis apop->data_analysis conclusion Toxicity Profile - Potency (IC50) - Mechanism (Necrosis vs. Apoptosis) data_analysis->conclusion

Figure 2: Experimental workflow for cytotoxicity profiling.

Experiment 1: Cell Viability Assessment (MTT Assay)

Principle: This colorimetric assay measures the activity of mitochondrial reductase enzymes, which serve as an indicator of metabolic activity and overall cell viability. Live cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Protocol:

  • Cell Seeding: Plate a chosen cell line (e.g., HeLa for cervical cancer, HepG2 for liver toxicity) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare a 2X serial dilution of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide in culture medium, ranging from 0.2 µM to 200 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and medium with DMSO at the highest concentration used (vehicle control).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

Experiment 2: Cytotoxicity and Membrane Integrity (LDH Assay)

Principle: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage. It is a direct measure of cytotoxicity and necrosis.

Protocol:

  • Experimental Setup: Follow steps 1-4 from the MTT assay protocol using a parallel 96-well plate.

  • Positive Control: In separate wells, add a lysis buffer (provided with LDH assay kits) 45 minutes before the end of incubation to create a "maximum LDH release" control.

  • Sample Collection: At the end of the incubation period, carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measurement: Read the absorbance at 490 nm.

  • Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control after subtracting background values.

Experiment 3: Mechanism of Cell Death (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay differentiates between apoptotic and necrotic cell death. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 10x IC50 concentrations for 24 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of binding buffer and analyze immediately using a flow cytometer.

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

    • Necrotic cells: Annexin V-negative, PI-positive.

Conclusion and Future Directions

4-[(2-Bromoacetyl)amino]-N-propylbenzamide is a compound that requires careful handling due to its potential for harm if swallowed and suspected mutagenicity, based on analogs. Its cellular toxicity is likely driven by the electrophilic bromoacetyl moiety, which can form irreversible covalent bonds with cellular proteins, particularly at cysteine residues.[5][8] This mechanism suggests that observed toxicity will be highly dependent on the specific proteins it targets and the rate of off-target reactions.

The experimental framework outlined in this guide provides a clear and scientifically rigorous path for determining the IC50 value, discerning between cytotoxic and cytostatic effects, and elucidating the primary mechanism of cell death. Successful execution of these protocols will generate a foundational cellular toxicity profile, enabling researchers to make informed decisions about the future development and application of this compound.

References

  • Title: SAFETY DATA SHEET - Benzamide. Source: Sigma-Aldrich.
  • Title: SAFETY DATA SHEET - 4-Aminobenzamide. Source: Fisher Scientific.
  • Title: Safety Data Sheet - Benzyl N-[(2S)-3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)
  • Title: 4-[(2-Bromoacetyl)amino]-N-(3-methoxypropyl)-benzamide. Source: Santa Cruz Biotechnology.
  • Title: Safety Data Sheet - 4-Bromo-3,5-dimethyl-1H-pyrazole. Source: Cayman Chemical.
  • Title: Recent advances in the development of covalent inhibitors. Source: RSC Medicinal Chemistry.
  • Title: SAFETY DATA SHEET - Benzamide. Source: Fisher Scientific.
  • Title: 4-[(2-Bromoacetyl)amino]benzamide | C9H9BrN2O2 | CID 46736582. Source: PubChem.
  • Title: The mechanism of covalent nucleophilic aromatic substitution.
  • Title: Biomolecular Targeted Covalent Inhibitors. Source: Encyclopedia.pub.
  • Title: Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Source: MDPI.

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Cysteine Alkylation and Covalent Modification using 4-[(2-Bromoacetyl)amino]-N-propylbenzamide

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Cysteine Covalent Modification In the landscape of chemical biology and therapeutic development, the amino acid...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Cysteine Covalent Modification

In the landscape of chemical biology and therapeutic development, the amino acid cysteine holds a privileged status. While having a low overall abundance, its side chain thiol is the most nucleophilic among all canonical amino acids, making it a prime target for selective covalent modification.[1][2] This unique reactivity allows cysteine residues to play critical roles in protein structure (via disulfide bonds), enzyme catalysis, and redox sensing.[2]

Harnessing this reactivity, researchers have developed a vast toolkit of electrophilic probes to covalently label cysteines. This strategy, known as Activity-Based Protein Profiling (ABPP), has become indispensable for identifying enzyme active sites, discovering new drug targets, and understanding the mechanism of action of covalent therapeutics.[3] Covalent inhibitors, which form a stable bond with their target protein, offer distinct advantages over their non-covalent counterparts, including enhanced potency, prolonged duration of action, and the potential to overcome drug resistance.[4]

Among the various electrophilic "warheads" used for cysteine targeting, α-halocarbonyls, particularly bromoacetamides, are widely employed due to their robust and specific reactivity.[5] This guide focuses on 4-[(2-Bromoacetyl)amino]-N-propylbenzamide , a representative bromoacetamide-based reagent, providing a comprehensive overview of its mechanism, applications, and detailed protocols for its use in protein modification and chemoproteomic studies.

Reagent Profile: 4-[(2-Bromoacetyl)amino]-N-propylbenzamide

Chemical Properties and Reactivity

4-[(2-Bromoacetyl)amino]-N-propylbenzamide belongs to the haloacetamide class of reagents. The key to its function lies in the bromoacetyl moiety, a potent electrophile.

  • Structure:

    • Molecular Formula: C₁₂H₁₅BrN₂O₂

    • Molecular Weight: 300.17 g/mol

  • Mechanism of Action: The reagent reacts with the deprotonated thiol (thiolate) of a cysteine residue via a classic bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic sulfur atom attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether bond.[5] This reaction is typically highly efficient and, under controlled conditions, irreversible.

Caption: SN2 mechanism of cysteine alkylation by the bromoacetyl moiety.

Reactivity and Selectivity Considerations

The reactivity of haloacetamides is governed by the halogen leaving group, following the order: Iodoacetamide > Bromoacetamide > Chloroacetamide.[6]

  • Iodoacetamide: Highly reactive, ensuring rapid and complete alkylation, but can be prone to off-target modification of other nucleophilic residues like methionine, histidine, and lysine, especially at higher pH or concentrations.[6][7]

  • Chloroacetamide: Less reactive, offering higher specificity for cysteine but may require longer reaction times or harsher conditions.

  • Bromoacetamide: Represents a "sweet spot," providing robust reactivity for efficient cysteine modification while exhibiting greater selectivity than iodoacetamide.[6] This balanced profile makes it an excellent choice for many applications.

Selectivity is also pH-dependent. The pKa of the cysteine thiol is typically ~8.5, but can vary significantly based on its local microenvironment. Performing alkylation reactions at a pH of 7.0-7.5 favors the modification of more reactive, lower-pKa cysteines and minimizes the deprotonation and subsequent reaction of lysine ε-amino groups (pKa ~10.5).

Core Applications and Experimental Workflows

This reagent is a versatile tool for several key applications in proteomics and chemical biology.

ApplicationDescriptionKey Outcome
Protein Labeling Covalently attaching the benzamide moiety to a specific cysteine on a purified protein.Confirmation of cysteine accessibility; preparation for structural or functional studies.
Peptide Mapping Identifying the exact site of modification within a protein's primary sequence.Pinpointing the reactive cysteine residue(s).
Target Identification Using the reagent as a probe to identify its protein binding partners in a complex mixture (e.g., cell lysate).A list of potential protein targets for a molecule with a similar scaffold.
Competitive Profiling Identifying the targets of a different, unlabeled covalent molecule by measuring its ability to block labeling by a tagged probe.Deconvolution of a drug's mechanism of action by identifying its direct binding targets.[8][9]

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a starting point. Optimization of reagent concentrations, incubation times, and buffer conditions may be necessary for specific proteins or experimental systems.

Protocol 1: In Vitro Labeling of a Purified Protein

Objective: To covalently modify accessible cysteine residues on a purified protein with 4-[(2-Bromoacetyl)amino]-N-propylbenzamide.

Materials:

  • Purified protein of interest (in a suitable buffer, e.g., PBS or HEPES, pH 7.4)

  • 4-[(2-Bromoacetyl)amino]-N-propylbenzamide (Probe)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching Reagent: 1 M DTT or L-cysteine

  • Desalting column (e.g., Zeba™ Spin) or dialysis cassette for buffer exchange

Procedure:

  • Protein Preparation & Reduction:

    • Adjust the protein concentration to 1-5 mg/mL in a buffer at pH 7.0-7.5.

    • To ensure cysteines are in a reduced state, add TCEP to a final concentration of 1 mM (or DTT to 5 mM). Incubate for 30 minutes at room temperature.

    • Expert Tip: TCEP is preferred as it does not contain a free thiol and will not compete with the protein for reaction with the probe. If DTT is used, it must be removed by buffer exchange prior to adding the probe.

  • Probe Preparation:

    • Prepare a 100 mM stock solution of the probe in anhydrous DMSO.

    • Causality: The probe is dissolved in DMSO due to its limited aqueous solubility. Prepare this solution fresh to avoid hydrolysis of the bromoacetyl group.

  • Labeling Reaction:

    • Add the probe stock solution to the reduced protein solution to achieve a 5- to 20-fold molar excess of probe over protein. The final DMSO concentration should not exceed 5% (v/v) to avoid protein denaturation.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching:

    • Add a quenching reagent (e.g., DTT or L-cysteine) to a final concentration of 50-100 mM to consume any unreacted probe. Incubate for 30 minutes.

    • Self-Validation: This step is crucial to prevent non-specific modification of the protein during downstream processing and analysis.

  • Purification:

    • Remove excess probe and quenching reagent by buffer exchange using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Confirmation of Labeling:

    • Analyze the labeled protein by SDS-PAGE. A successful reaction may show a slight increase in molecular weight.

    • For definitive confirmation and to determine the stoichiometry of labeling, analyze the intact protein by mass spectrometry (e.g., ESI-MS). Look for a mass increase corresponding to the molecular weight of the reacted probe (Probe MW - HBr ≈ 219.1 Da).

Protocol 2: Identification of Modification Site by Mass Spectrometry

Objective: To pinpoint the specific cysteine residue(s) modified by the probe using a bottom-up proteomics approach.

Proteomics_Workflow P1 1. Labeled Protein Sample (from Protocol 1) P2 2. Denaturation & Reduction (Urea, DTT/TCEP) P1->P2 P3 3. Alkylation of Free Cysteines (Iodoacetamide) P2->P3 P4 4. Proteolytic Digestion (Trypsin) P3->P4 P5 5. Peptide Desalting (C18 StageTip) P4->P5 P6 6. LC-MS/MS Analysis P5->P6 P7 7. Database Search & Analysis (Identify mass-shifted peptides) P6->P7

Caption: Standard bottom-up proteomics workflow for modification site mapping.

Procedure:

  • Sample Preparation: Start with the purified, labeled protein from Protocol 1.

  • Denaturation, Reduction, and Alkylation:

    • Denature the protein in 8 M urea buffer.

    • Reduce all disulfide bonds with 10 mM DTT for 1 hour at 37°C.

    • Alkylate all remaining unmodified cysteine thiols with 55 mM iodoacetamide (IAA) for 45 minutes in the dark.[10][11]

    • Causality: This step is critical. It "caps" all cysteines that did not react with the primary probe, preventing them from forming disulfide bonds and ensuring they are identifiable by the mass spectrometer as carbamidomethyl-cysteines.[12]

  • Digestion:

    • Quench the IAA with excess DTT.

    • Dilute the urea concentration to <1 M with an appropriate buffer (e.g., 50 mM ammonium bicarbonate).

    • Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 StageTip or ZipTip to remove salts and detergents that interfere with mass spectrometry.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

  • Data Analysis:

    • Search the generated MS/MS spectra against the protein sequence database.

    • Configure the search parameters to include a variable modification on cysteine corresponding to the mass of the reacted probe (+219.1075 Da for C₁₂H₁₃N₂O₂) and a fixed modification on cysteine corresponding to carbamidomethylation (+57.0215 Da for IAA).

    • The identification of a peptide with the probe's mass shift confidently maps the site of modification.

Protocol 3: Competitive Chemoproteomic Profiling in Cell Lysate

Objective: To identify the cellular targets of an unlabeled covalent inhibitor by measuring its ability to prevent labeling by a reporter-tagged, cysteine-reactive probe.

Note: For this application, a version of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide would ideally contain a bioorthogonal handle (e.g., an alkyne or azide) for downstream enrichment. However, the protocol below describes a more general and widely adopted competitive profiling workflow using a commercially available alkyne-tagged iodoacetamide (IA) probe, where our bromoacetamide compound of interest acts as the competitor.[1][9]

Competitive_Profiling_Workflow cluster_Control Control Sample cluster_Treated Treated Sample C1 1. Cell Lysate + DMSO Vehicle C2 2. Label with IA-Alkyne Probe C1->C2 C3 3. Click Chemistry: + Biotin-Azide C2->C3 C4 High Biotin Signal C3->C4 Enrich 4. Streptavidin Enrichment C3->Enrich T1 1. Cell Lysate + Competitor Compound T2 2. Label with IA-Alkyne Probe T1->T2 T3 3. Click Chemistry: + Biotin-Azide T2->T3 T4 Low Biotin Signal (on target proteins) T3->T4 T3->Enrich Digest 5. On-Bead Digestion Enrich->Digest LCMS 6. LC-MS/MS & Quantification Digest->LCMS

Caption: Workflow for competitive activity-based protein profiling (ABPP).

Procedure:

  • Cell Lysate Preparation:

    • Harvest cells and lyse in a suitable buffer (e.g., PBS) via sonication or Dounce homogenization on ice.

    • Clarify the lysate by centrifugation (e.g., 14,000 x g for 30 min at 4°C) to pellet cell debris.

    • Determine the protein concentration of the supernatant (e.g., using a BCA assay).

  • Competitive Incubation:

    • Aliquot the proteome (~1 mg per condition) into separate tubes.

    • Treat one aliquot with your competitor compound, 4-[(2-Bromoacetyl)amino]-N-propylbenzamide, at a desired concentration (e.g., 10 µM).

    • Treat a control aliquot with an equivalent volume of DMSO (vehicle).

    • Incubate for 1 hour at room temperature.

  • Reporter Probe Labeling:

    • Add a cysteine-reactive alkyne probe (e.g., iodoacetamide-alkyne) to all samples to a final concentration of 100 µM.

    • Incubate for 1 hour at room temperature.

  • Click Chemistry:

    • To each sample, add the click-chemistry cocktail: Azide-biotin reporter, copper(II) sulfate, a copper ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate).

    • Incubate for 1 hour at room temperature to conjugate biotin to the probe-labeled proteins.

  • Protein Precipitation and Digestion:

    • Precipitate proteins (e.g., with methanol/chloroform) to remove excess reagents.

    • Resuspend the protein pellet, reduce, alkylate, and digest with trypsin as described in Protocol 2.

  • Enrichment of Biotinylated Peptides:

    • Incubate the peptide digest with streptavidin-coated agarose beads for 2-4 hours to capture the biotin-tagged peptides.

    • Wash the beads extensively to remove non-specifically bound peptides.

  • LC-MS/MS and Quantification:

    • Elute the peptides from the beads or perform on-bead digestion.

    • Analyze the samples by LC-MS/MS.

    • Quantify the relative abundance of each identified peptide between the competitor-treated sample and the DMSO control using label-free quantification (LFQ) or isotopic labeling methods.

  • Data Analysis:

    • Proteins whose corresponding probe-labeled peptides show a significant reduction in abundance in the competitor-treated sample are identified as primary targets. A ratio of DMSO/competitor > 2-3 is often considered a strong indication of specific engagement.

References

Click to expand
  • Chemoproteomic Profiling of Reactive Cysteines in Response to Oxidative Stress Induced by 6-Hydroxydopamine. PubMed.
  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States.
  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States.
  • Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. bioRxiv.
  • Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. PubMed.
  • Cysteine-specific Chemical Proteomics: From Target Identific
  • Chemoproteomic Profiling Maps Zinc-Dependent Cysteine Reactivity.
  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 d
  • A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes. Merck Millipore.
  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 d
  • Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. Journal of the American Chemical Society.
  • Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification.
  • Kinetic analysis of covalent and irreversible inhibitors. CarnaBio USA, Inc..
  • Modification of Cysteine Residues by Alkylation.
  • Protein Alkylation: Exploring Techniques and Applications.
  • An activity-guided map of electrophile-cysteine interactions in primary human T cells. PubMed Central.
  • A perspective on cysteine-reactive activity-based probes. RSC Publishing.
  • Reactive chemistry for covalent probe and therapeutic development. PubMed Central.
  • 2-Bromoacetamide: A Superior Reagent for Cysteine Alkylation in Advanced Research Applic

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Application

Preparation and Handling of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide Stock Solutions for Cell Culture Assays

Application Note & Standard Operating Procedure Target Audience: Chemical Biologists, Assay Developers, and Drug Discovery Scientists Abstract The compound 4-[(2-Bromoacetyl)amino]-N-propylbenzamide is a targeted covalen...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Standard Operating Procedure Target Audience: Chemical Biologists, Assay Developers, and Drug Discovery Scientists

Abstract

The compound 4-[(2-Bromoacetyl)amino]-N-propylbenzamide is a targeted covalent probe featuring an α -bromoacetamide electrophilic warhead. Designed to irreversibly modify nucleophilic cysteine residues on target proteins, its high reactivity necessitates stringent handling procedures. This application note details the mechanistic rationale, physicochemical constraints, and validated protocols for preparing anhydrous dimethyl sulfoxide (DMSO) master stocks and executing cell-based assays without compromising compound integrity.

Chemical Properties & Mechanistic Rationale

In the landscape of chemical biology, haloacetamides are ubiquitously employed to form permanent covalent bonds with target proteins, typically at solvent-exposed or catalytic cysteine residues[1]. The bromoacetamide moiety in 4-[(2-Bromoacetyl)amino]-N-propylbenzamide strikes a precise balance: it is sufficiently reactive to ensure efficient cysteine modification under physiological conditions, yet exhibits a reduced propensity for off-target reactions compared to hyper-reactive iodoacetamides[1].

The covalent binding event follows a time-dependent kinact​/KI​ kinetic model. The reaction proceeds via an SN​2 nucleophilic substitution where the target cysteine's thiolate attacks the electrophilic α -carbon of the bromoacetamide, displacing the bromide ion and forming a stable, irreversible thioether linkage.

G A Bromoacetamide Probe (Electrophile) C SN2 Transition State (Bromide Displacement) A->C Alkylation B Target Protein (Thiolate Nucleophile) B->C Attack D Irreversible Adduct (Thioether Bond) C->D Br- Leaving Group

Mechanism of irreversible cysteine alkylation by the bromoacetamide warhead via SN2 substitution.

Critical Parameters for Stability & Solubility

Because the warhead is highly electrophilic, it is susceptible to premature hydrolysis and nucleophilic scavenging[2]. Preparation of DMSO stock solutions represents the most reliable approach for preserving the compound's structural integrity[3].

Table 1: Physicochemical Properties & Storage Parameters

ParameterSpecificationMechanistic Rationale
Molecular Weight ~299.16 g/mol Required for precise molarity calculations.
Primary Solvent Anhydrous DMSO (≥99.9%)Trace water (<0.005%) prevents slow hydrolysis of the warhead into an inactive glycolamide.
Master Stock Conc. 10 mM – 50 mMHigh concentration minimizes the final DMSO volume added to cell cultures (must be ≤0.1% v/v).
Storage Temp. -80°C (Long-term)Halts thermal degradation kinetics.
Aqueous Shelf Life < 2 hoursRapidly degrades in aqueous media; must be prepared immediately before cell treatment.

Table 2: Buffer & Additive Compatibility Matrix

Reagent / AdditiveCompatibilityCausality / Interaction
Dithiothreitol (DTT) / β -ME Incompatible Strong thiol nucleophiles; will rapidly and completely quench the bromoacetamide electrophile.
Fetal Bovine Serum (FBS) Incompatible Contains high levels of Bovine Serum Albumin (BSA). BSA's free Cys34 acts as a massive nucleophilic sink.
Tris Buffer Moderate Risk Primary amines can undergo slow alkylation.
HEPES / PBS Compatible Non-nucleophilic; ideal for intermediate dilutions and cell washing steps.
Experimental Protocols

The following methodologies provide a self-validating system to ensure the covalent inhibitor reaches its intracellular target intact.

Protocol A: Preparation of 50 mM Master Stock in Anhydrous DMSO
  • Thermal Equilibration: Allow the lyophilized vial of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

    • Expert Insight: Opening a cold vial causes atmospheric moisture to condense on the powder, initiating premature hydrolysis of the bromoacetamide group.

  • Weighing: Swiftly weigh the desired mass using an analytical balance (e.g., 14.96 mg for 1 mL of 50 mM stock). If laboratory humidity exceeds 50%, perform this step inside a nitrogen-purged glove bag.

  • Dissolution: Add the calculated volume of Anhydrous DMSO. Pipette up and down gently to ensure complete dissolution. Do not vortex vigorously, as this can introduce micro-bubbles of atmospheric oxygen and moisture.

  • Aliquoting: Divide the master stock into 10–20 µL single-use aliquots in sterile, amber microcentrifuge tubes[4].

    • Expert Insight: Amber tubes protect the slightly light-sensitive carbon-bromine bond. Single-use aliquots prevent repeated freeze-thaw cycles that aggressively degrade the compound.

  • Inert Storage: Overlay the headspace of each tube with Argon or Nitrogen gas before sealing. Store immediately at -80°C.

Protocol B: Cell Culture Treatment (Pulse Assay)
  • Media Preparation: Warm serum-free media (e.g., basal DMEM or RPMI) to 37°C. Strictly avoid adding FBS, DTT, or β -mercaptoethanol.

  • Dilution: Thaw a single master stock aliquot at room temperature. Immediately dilute the stock into the serum-free media to achieve the desired working concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Cell Washing: Aspirate the growth media from the cell culture plate. Wash the cells twice with warm PBS to remove all residual serum proteins (specifically BSA).

  • Pulse Incubation: Add the inhibitor-containing serum-free media to the cells. Incubate for 1–2 hours at 37°C.

    • Expert Insight: Because the mechanism is covalent, a 1-2 hour "pulse" is sufficient for the electrophile to fully engage and permanently alkylate the intracellular target. Prolonged exposure in serum-free conditions is unnecessary and stresses the cells.

  • Chase: Aspirate the inhibitor media, wash the cells with PBS, and replenish with standard complete media (containing 10% FBS) for the remainder of the biological assay.

Workflow S1 1. Weigh Compound (Inert Atmosphere) S2 2. Dissolve in Anhydrous DMSO (Master Stock: 10-50 mM) S1->S2 S3 3. Aliquot into Amber Vials (Overlay with Argon/N2) S2->S3 S4 4. Store at -80°C (Desiccated) S3->S4 S5 5. Dilute in Serum-Free Media (Working Solution) S4->S5 Thaw immediately before use S6 6. Cell Culture Treatment (Avoid DTT/BME/FBS) S5->S6 Apply to cells within 15 mins

Standard operating procedure for the preparation and application of bromoacetamide stock solutions.

Quality Control & Self-Validation

To ensure the integrity of the stock solution over time and validate that the experimental system is functioning correctly, perform periodic LC-MS (Liquid Chromatography-Mass Spectrometry) analysis on a thawed aliquot.

  • Positive Validation: The intact probe will display the expected [M+H]+ isotopic pattern characteristic of a single bromine atom (a roughly 1:1 ratio of the M and M+2 peaks).

  • Degradation Marker: A loss of the bromine isotope pattern and a mass shift of −79.9 (Br)+17 (OH) strongly indicates hydrolysis to the inactive glycolamide derivative. If this mass is detected, the entire batch of aliquots must be discarded.

References
  • [2] Title: Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design. Source: Journal of Computer-Aided Molecular Design. URL:[Link]

Sources

Method

Mass spectrometry mapping of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide peptide adducts

Application Note: Mass Spectrometry Mapping of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide Peptide Adducts Mechanistic Rationale & Probe Chemistry The compound 4-[(2-Bromoacetyl)amino]-N-propylbenzamide is a prototypical...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Mass Spectrometry Mapping of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide Peptide Adducts

Mechanistic Rationale & Probe Chemistry

The compound 4-[(2-Bromoacetyl)amino]-N-propylbenzamide is a prototypical electrophilic probe utilized in covalent ligand discovery and chemical biology. It features a reactive bromoacetamide warhead designed to form irreversible covalent bonds with nucleophilic amino acid side chains.

Understanding the reaction mechanism is critical for accurate mass spectrometry (MS) mapping. Bromoacetamides undergo an SN​2 nucleophilic substitution reaction. At physiological pH (7.4–8.0), the reaction exhibits high chemoselectivity toward the thiolate anions of cysteine residues[1]. During this alkylation event, the bromide leaving group is displaced as HBr, and the remaining C12​H14​N2​O2​ moiety is covalently attached to the target residue via a stable thioether linkage.

Causality in Buffer Selection: The pKa of a typical cysteine sulfhydryl group is ~8.3, meaning a significant fraction exists as the highly reactive thiolate anion at pH 7.4. Conversely, lysine ϵ -amino groups (pKa ~10.5) remain protonated and largely unreactive under these conditions. Maintaining strict pH control during the initial incubation is therefore the primary driver of probe specificity.

Adductomics Workflow & Experimental Design

The core challenge in covalent adduct mapping is distinguishing true physiological binding sites from artifactual modifications that occur during sample processing[2]. To ensure high-confidence site identification, the experimental workflow must be designed as a self-validating system.

Workflow N1 1. Native Incubation Target Protein + Bromoacetamide Probe N2 2. Native Quenching Excess DTT to scavenge unreacted probe N1->N2 N3 3. Denaturation & Reduction 8M Urea + TCEP (pH 8.0) N2->N3 N4 4. Background Alkylation Chloroacetamide (+57.0215 Da) N3->N4 N5 5. Proteolytic Digestion Trypsin (1:50 ratio), 37°C N4->N5 N6 6. LC-MS/MS Acquisition High-Res Orbitrap (HCD Fragmentation) N5->N6 N7 7. Adduct Mapping & Validation Search Engine: +218.1055 Da Variable Mod N6->N7

Fig 1. End-to-end LC-MS/MS workflow for mapping bromoacetamide-based covalent peptide adducts.

Causality of the Quench-First Approach: A common pitfall in adductomics is denaturing the protein before quenching the probe. Denaturation unfolds the protein, exposing previously buried, structurally inaccessible cysteines. If unreacted bromoacetamide is still present, it will rapidly alkylate these newly exposed residues, generating false-positive binding sites. Quenching with a strong nucleophile (e.g., Dithiothreitol, DTT) while the protein is still in its native state is a mandatory self-validating step to preserve physiological binding topography.

Quantitative Data Summaries

To configure the downstream bioinformatics search engines (e.g., MaxQuant, Proteome Discoverer), the exact monoisotopic mass shift of the adduct must be calculated.

Table 1: Physicochemical Properties of the Covalent Probe & Adduct | Property | Value | | :--- | :--- | | Probe Chemical Name | 4-[(2-Bromoacetyl)amino]-N-propylbenzamide | | Probe Molecular Formula | C12​H15​BrN2​O2​ | | Reactive Warhead | Bromoacetamide | | Primary Target Residue | Cysteine (Thiolate) | | Leaving Group | HBr | | Adduct Elemental Formula | C12​H14​N2​O2​ | | Monoisotopic Mass Shift | +218.1055 Da |

Table 2: LC-MS/MS Acquisition Parameters

Parameter Setting Rationale
Instrument Q Exactive / Orbitrap Eclipse High mass accuracy is required to distinguish the adduct from isobaric background noise[3].
MS1 Resolution 70,000 at m/z 200 Ensures baseline separation of complex isotopic envelopes.
MS2 Resolution 17,500 at m/z 200 Provides sufficient resolution for high-confidence fragment ion matching.
Fragmentation HCD (NCE: 28%) Higher-energy collisional dissociation yields informative b- and y-ion series.

| Dynamic Exclusion | 30 seconds | Prevents repeated sequencing of the most abundant unmodified peptides. |

Table 3: Bioinformatics Search Parameters (MaxQuant)

Parameter Setting
Enzyme Trypsin (Specific, Max 2 missed cleavages)
Fixed Modification Carbamidomethyl (C)[+57.0215 Da]
Variable Modification 1 Oxidation (M)[+15.9949 Da]
Variable Modification 2 Probe Adduct (C, H, K)[+218.1055 Da]
Precursor Mass Tolerance 10 ppm

| Fragment Mass Tolerance | 0.02 Da |

Note on Variable Modifications: While the probe is designed for cysteine, high local concentrations can drive off-target alkylation. Including Histidine (H) and Lysine (K) as variable modifications ensures comprehensive mapping and prevents false negatives in binding site identification[4].

Step-by-Step Methodology

Step 1: Native Incubation

  • Prepare a 10 µM solution of the target protein in 50 mM HEPES, 150 mM NaCl, pH 7.4. Causality Check: Do not use Tris buffer. Tris contains primary amines that can competitively react with the bromoacetamide warhead, reducing the effective probe concentration.

  • Add 4-[(2-Bromoacetyl)amino]-N-propylbenzamide to a final concentration of 50 µM (5x molar excess). Incubate at 37°C for 1 hour.

Step 2: Native Quenching

  • Add DTT to a final concentration of 10 mM. Incubate for 15 minutes at room temperature. Causality Check: DTT contains two highly reactive thiol groups that rapidly scavenge any unreacted probe, locking the modification profile in its native state.

Step 3: Denaturation & Reduction

  • Add solid Urea to achieve a final concentration of 8 M.

  • Add Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 10 mM. Incubate at 37°C for 30 minutes. Causality Check: TCEP is utilized here because it is a potent reducing agent that lacks thiol groups, meaning it will not interfere with the subsequent background alkylation step.

Step 4: Background Alkylation

  • Add Chloroacetamide (CAM) to a final concentration of 40 mM. Incubate in the dark for 30 minutes at room temperature. Causality Check: CAM covalently caps all remaining unmodified cysteines with a carbamidomethyl group (+57.0215 Da). CAM is strictly preferred over Iodoacetamide (IAM) in this workflow to minimize off-target halogenation artifacts and over-alkylation of lysines, which can complicate spectral interpretation[5].

Step 5: Proteolytic Digestion

  • Dilute the sample 8-fold with 100 mM Tris-HCl (pH 8.0) to reduce the Urea concentration to <1 M.

  • Add MS-grade Trypsin at a 1:50 (enzyme:protein) weight ratio. Incubate overnight at 37°C. Validation Check: Trypsin is inactive at high Urea concentrations; failure to dilute will result in missed cleavages and loss of sequence coverage.

Step 6: Desalting & LC-MS/MS

  • Quench digestion by adding Formic Acid (FA) to a final concentration of 1% (pH < 3).

  • Desalt peptides using C18 StageTips or spin columns. Elute, dry under vacuum, and resuspend in 0.1% FA for LC-MS/MS analysis.

Spectral Interpretation & Troubleshooting

Automated search engines are highly efficient but can misassign the exact localization of the modification if a peptide contains multiple nucleophilic residues in close proximity (e.g., a Cys adjacent to a His).

To self-validate the MaxQuant output, manually inspect the MS2 spectra of the adducted peptides. You must identify site-determining b-ions and y-ions . For example, if the search engine assigns the +218.1055 Da mass shift to Cys4​ in a 10-amino acid peptide, the y6​ ion (which does not contain Cys4​ ) must match its unmodified theoretical mass, while the y7​ ion (which includes Cys4​ ) must exhibit the exact +218.1055 Da mass shift[3]. The presence of this mass shift differential between adjacent fragment ions is the definitive proof of site localization.

References

  • [4] Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Analytical Chemistry (ACS Publications). Available at:[Link]

  • [1] Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. PMC (National Institutes of Health). Available at:[Link]

  • [5] Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. PubMed (Analytical Biochemistry). Available at:[Link]

  • [3] A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. PMC (National Institutes of Health). Available at:[Link]

  • [2] Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. PMC (National Institutes of Health). Available at:[Link]

Sources

Application

Application Note: Covalent Fragment Profiling Using 4-[(2-Bromoacetyl)amino]-N-propylbenzamide

Target Audience: Chemical Biologists, Proteomics Researchers, and Covalent Drug Discovery Scientists Methodology: Fragment-Based Drug Discovery (FBDD) & Activity-Based Protein Profiling (ABPP) Executive Summary & Mechani...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Chemical Biologists, Proteomics Researchers, and Covalent Drug Discovery Scientists Methodology: Fragment-Based Drug Discovery (FBDD) & Activity-Based Protein Profiling (ABPP)

Executive Summary & Mechanistic Rationale

The resurgence of covalent therapeutics has driven the need for robust methodologies to identify "ligandable" pockets across the human proteome. 4-[(2-Bromoacetyl)amino]-N-propylbenzamide serves as a prototypical electrophilic fragment designed for this exact purpose. It combines a highly reactive, cysteine-directed bromoacetamide warhead with a minimal, neutral N-propylbenzamide recognition motif .

Unlike late-stage drug candidates that utilize finely tuned, low-reactivity warheads (e.g., acrylamides), early-stage fragment screening requires warheads with higher intrinsic reactivity to capture weak, transient interactions in shallow protein pockets [3]. The bromoacetamide moiety undergoes a rapid SN2 nucleophilic substitution with the thiolate anion of reactive cysteines. The excellent leaving-group ability of the bromide ion—driven by the low bond dissociation energy of the C–Br bond compared to C–Cl—ensures that target engagement is efficiently trapped even when the non-covalent affinity (Kd) of the N-propylbenzamide scaffold is in the high micromolar range.

SN2_Mechanism A Target Protein (Nucleophilic Cys-SH) C Reversible Encounter Complex A->C B 4-[(2-Bromoacetyl)amino]- N-propylbenzamide B->C D SN2 Transition State (Bromide Leaving) C->D Deprotonation & Nucleophilic Attack E Covalent Thioether Adduct + HBr D->E Irreversible Bond Formation

Reaction coordinate of the cysteine-directed SN2 covalent modification by the bromoacetamide probe.

Comparative Electrophile Reactivity

Understanding warhead kinetics is critical for experimental design. Table 1 summarizes why bromoacetamides are prioritized for hit-finding over other electrophiles [1].

Table 1: Comparative Reactivity of Cysteine-Directed Warheads

Warhead TypeIntrinsic Reactivity (Half-life in GSH)Target ResidueReversibilityPrimary Application in Discovery
Bromoacetamide High (< 0.1 h) Cysteine Irreversible Hit-finding, Fragment Screening
ChloroacetamideModerate (~ 3.2 h)CysteineIrreversibleLead Optimization, in vivo profiling
AcrylamideLow-Moderate (> 24 h)CysteineIrreversibleTargeted Covalent Inhibitors (TCIs)
FluoroacetamideVery Low (Stable)CysteineIrreversibleProximity-driven biospecific linking

Application 1: Target Engagement via Intact Protein Mass Spectrometry

When evaluating 4-[(2-Bromoacetyl)amino]-N-propylbenzamide against a purified recombinant protein, intact mass spectrometry (LC-TOF MS) is the gold standard. The goal is to observe a mass shift corresponding to the covalent addition of the fragment.

Causality in Experimental Design: Because the bromoacetamide warhead is highly reactive, buffer selection is paramount. Do not use DTT or β-mercaptoethanol , as these thiol-containing reducing agents will rapidly scavenge the probe. Furthermore, primary amine buffers like Tris should be avoided, as they can slowly react with haloacetamides over prolonged incubations. We recommend HEPES or phosphate buffers. If reduction of the protein is strictly required, use a minimal concentration of TCEP (e.g., 0.5 mM), but be aware that TCEP can also degrade haloacetamides over time.

Protocol 1: In Vitro Covalent Labeling Workflow

Self-Validating System: Always run a vehicle (DMSO) control to establish the exact mass of the unmodified protein, and a time-course to ensure labeling plateaus (indicating specific pocket saturation rather than non-specific surface labeling).

  • Protein Preparation: Dilute the purified target protein to 2–5 µM in Labeling Buffer (50 mM HEPES, pH 7.4, 150 mM NaCl).

  • Probe Addition: Prepare a 10 mM stock of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide in anhydrous DMSO. Add the probe to the protein solution to achieve a final concentration of 50 µM (1% DMSO final).

  • Incubation: Incubate the reaction at room temperature (22°C) for 1 to 2 hours.

  • Quenching (Optional): Quench the reaction by adding 1 mM DTT for 5 minutes prior to injection to neutralize unreacted probe and protect the LC column.

  • LC-MS Analysis: Inject 1–2 µg of the protein onto a C4 or C8 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Data Deconvolution: Deconvolute the raw spectra. A successful target engagement will yield a mass shift of +218.1 Da (Molecular weight of the probe minus the leaving HBr).

Application 2: Competitive isoTOP-ABPP in Complex Proteomes

To discover novel binding pockets in a native biological context, 4-[(2-Bromoacetyl)amino]-N-propylbenzamide is utilized in a competitive isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP) workflow [2]. Because this fragment lacks a bulky fluorophore or biotin tag—which could cause steric clashes in shallow pockets—it is used to compete against a broad-spectrum, clickable reactive probe (e.g., Iodoacetamide-alkyne, IA-alkyne).

ABPP_Workflow N1 1. Native Proteome (Cell Lysate) N2 2. Pre-incubation with Bromoacetamide Probe N1->N2 Target Engagement N3 3. Labeling with Broad-Spectrum Alkyne Probe (e.g., IA-Alkyne) N2->N3 Label Unbound Cys N4 4. CuAAC Click Chemistry (Biotin-Azide Addition) N3->N4 Append Reporter N5 5. Streptavidin Enrichment & Trypsin Digestion N4->N5 Isolate Peptides N6 6. LC-MS/MS Analysis (Identify Competed Sites) N5->N6 Quantify Ratios

Competitive Activity-Based Protein Profiling (ABPP) workflow for identifying liganded cysteines.

Protocol 2: Proteome-Wide Target Engagement

Self-Validating System: The use of isotopically heavy (13C/15N) and light (12C/14N) cleavable biotin-azide tags allows for the direct internal mixing of the DMSO control and Probe-treated samples. This eliminates run-to-run LC-MS variance and provides a highly accurate, internally controlled competition ratio.

  • Proteome Extraction: Lyse cells in PBS using sonication. Clear the lysate via centrifugation (100,000 × g, 45 min) and adjust the soluble proteome concentration to 2 mg/mL.

  • Fragment Competition: Split the proteome into two 1 mL aliquots. Treat Aliquot A with DMSO (Control) and Aliquot B with 100 µM 4-[(2-Bromoacetyl)amino]-N-propylbenzamide. Incubate for 1 hour at 37°C.

  • Broad-Spectrum Labeling: Add 100 µM IA-alkyne to both aliquots. Incubate for 1 hour at room temperature to label all remaining unliganded reactive cysteines.

  • CuAAC Click Chemistry: To each aliquot, add the click reagents: 1 mM TCEP, 100 µM TBTA ligand, 1 mM CuSO4, and 100 µM of a cleavable Biotin-Azide tag (use the "Light" isotope tag for the DMSO control and the "Heavy" isotope tag for the Probe-treated sample). React for 1 hour.

  • Enrichment & Digestion: Combine the Light and Heavy samples. Precipitate the proteins (e.g., via methanol/chloroform), resuspend, and enrich on Streptavidin agarose beads. Wash stringently (1% SDS, 8 M urea, PBS) to remove non-covalently bound proteins. Perform on-bead trypsin digestion overnight.

  • Peptide Release & LC-MS/MS: Cleave the enriched cysteine-containing peptides from the beads (e.g., via TEV protease or sodium dithionite, depending on the linker). Analyze via high-resolution LC-MS/MS.

Data Interpretation & Validation

The mass spectrometer quantifies the ratio of the Light (DMSO) to Heavy (Probe) peptide peaks. A high ratio indicates that the bromoacetamide probe successfully occupied the cysteine, preventing IA-alkyne labeling.

Table 2: Data Interpretation for Competitive ABPP

Competition Ratio (R = Light/Heavy)Target Engagement StatusRecommended Next Steps in FBDD
R > 4.0 High (Strong Engagement)Validate via dose-response intact MS; synthesize a less reactive chloroacetamide analog to improve selectivity.
2.0 < R ≤ 4.0 Moderate (Weak/Transient)Perform SAR on the N-propylbenzamide scaffold to improve non-covalent affinity before covalent trapping.
R ≤ 2.0 Low to NoneDiscard hit or increase probe concentration.
R < 0.5 Probe-induced hyper-reactivityInvestigate allosteric conformational changes exposing new cryptic cysteines.

References

  • Recent Advances in Covalent Drug Discovery. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

  • Proteome-wide covalent ligand discovery in native biological systems. Nature / PubMed. Available at:[Link]

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society (JACS) / PubMed Central. Available at:[Link]

Method

In Vivo Dosing and Administration Protocols for 4-[(2-Bromoacetyl)amino]-N-propylbenzamide: A Covalent Profiling Guide

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Methodological Protocol Executive Summary The compound 4-[(2-Bromoacetyl)amino]-N-propylbenzamide (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Methodological Protocol

Executive Summary

The compound 4-[(2-Bromoacetyl)amino]-N-propylbenzamide (MW: 299.16 g/mol ) is a targeted covalent probe featuring a lipophilic benzamide core and a highly reactive α -bromoacetamide warhead. In biological systems, the bromoacetyl group acts as a potent electrophile, undergoing rapid nucleophilic attack by reactive thiolate anions (primarily cysteine residues) to form an irreversible thioether linkage.

Transitioning this probe from in vitro biochemical assays to in vivo murine models presents significant pharmacokinetic challenges. Bromoacetamides are susceptible to rapid scavenging by intracellular glutathione (GSH) and systemic clearance . As a Senior Application Scientist, I have designed this protocol to ensure that your in vivo dosing strategy maximizes target engagement while preserving the integrity of the covalent adduct for downstream proteomic analysis.

Physicochemical Profiling & Formulation Strategy

A critical failure point in covalent inhibitor profiling is the premature quenching or precipitation of the electrophilic warhead. The lipophilic nature of the benzamide core necessitates the use of organic co-solvents, but these must be carefully selected to avoid solvent-induced toxicity or warhead hydrolysis.

Step-by-Step Formulation Protocol

Note: Prepare all solutions fresh immediately prior to administration to prevent aqueous hydrolysis of the bromoacetamide group.

  • Primary Solubilization: Weigh 15 mg of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide into a sterile glass vial. Add 100 µL of molecular biology-grade DMSO (10% of final volume).

    • Causality: DMSO is required to disrupt the crystal lattice of the lipophilic benzamide core. Do not exceed 10% v/v to avoid acute hepatotoxicity in mice.

  • Co-Solvent Addition: Add 400 µL of PEG400 (40% of final volume) to the vial. Vortex vigorously for 2 minutes until the solution is optically clear.

    • Causality: PEG400 acts as a stabilizing co-solvent, creating a microenvironment that prevents the compound from precipitating when introduced to an aqueous phase.

  • Surfactant Integration: Add 50 µL of Tween-80 (5% of final volume) and gently swirl.

  • Aqueous Dilution: Slowly add 450 µL of sterile 0.9% saline dropwise while continuously vortexing the mixture.

    • Causality: Dropwise addition is critical. Rapid addition of saline will cause localized supersaturation, leading to micelle crash-out and inconsistent dosing.

In Vivo Dosing Protocols (Murine Model)

To accurately map the proteome-wide selectivity of this compound, we employ a competitive Activity-Based Protein Profiling (ABPP) approach following in vivo dosing .

Self-Validating System Design

Every in vivo covalent profiling experiment must include a vehicle-only control cohort. This control establishes the baseline availability of unreacted cysteines in the native proteome. Target engagement by your bromoacetamide probe is validated only when a statistically significant reduction in downstream labeling is observed relative to this specific vehicle control.

Administration & Tissue Harvesting
  • Dosing: Administer the formulated compound via Intraperitoneal (IP) injection to C57BL/6 mice at a dose of 10–50 mg/kg. Use a 27G needle to minimize tissue trauma.

  • Pharmacokinetic Timing: Euthanize animals at predefined timepoints (e.g., 1h, 4h, and 8h post-dose).

    • Causality: Covalent inhibitors exhibit time-dependent inhibition. Harvesting at multiple timepoints captures peak target engagement before cellular protein turnover replaces the covalently modified targets with newly synthesized, unreacted proteins.

  • Tissue Harvesting: Rapidly dissect the target tissues (e.g., liver, brain, tumor xenograft). Wash briefly in ice-cold PBS to remove excess blood, and immediately snap-freeze in liquid nitrogen.

    • Causality: Snap-freezing halts all enzymatic activity and prevents post-mortem degradation of the covalent thioether adducts.

Pharmacodynamics: The Competitive ABPP Workflow

Because 4-[(2-Bromoacetyl)amino]-N-propylbenzamide lacks a bioorthogonal "click" handle (such as an alkyne or azide), direct enrichment is impossible. Instead, we must use a competitive ABPP workflow . In this system, cysteines that were covalently modified by the drug in vivo are "blocked" and cannot react with a broad-spectrum fluorescent or biotinylated probe added ex vivo.

Proteome Extraction & Labeling
  • Thiol-Free Lysis: Homogenize the snap-frozen tissue in ice-cold PBS containing a protease inhibitor cocktail.

    • Critical Causality:Do not use DTT, β -mercaptoethanol, or EDTA. Exogenous thiols will immediately quench the reactive probes, and EDTA can strip metals required for downstream click chemistry, completely invalidating the assay.

  • Clarification: Centrifuge lysates at 100,000 × g for 45 minutes at 4°C to isolate the soluble proteome. Normalize protein concentration to 2 mg/mL using a BCA assay.

  • Competitive Labeling: Incubate 1 mg of the proteome with 10 µM of Iodoacetamide-alkyne (IA-alkyne) for 1 hour at room temperature in the dark.

    • Causality: IA-alkyne will covalently label all available reactive cysteines. Sites occupied by the in vivo bromoacetamide probe will show a dose-dependent decrease in IA-alkyne labeling.

  • Click Chemistry & Enrichment: Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a Biotin-Azide tag to the IA-alkyne. Enrich the labeled proteins using streptavidin-agarose beads, perform on-bead trypsin digestion, and analyze the resulting peptides via LC-MS/MS .

Quantitative Dosing & Pharmacokinetic Parameters

The following table summarizes the optimized parameters for in vivo deployment of bromoacetamide-based probes.

ParameterRecommended ValueRationale / Causality
Dose Range 10 – 50 mg/kgBalances maximum target saturation with the risk of off-target toxicity and systemic GSH depletion.
Administration Route Intraperitoneal (IP)Provides a slower absorption phase compared to IV, allowing for sustained systemic exposure and deeper tissue penetration.
Vehicle Composition 10% DMSO, 40% PEG400, 5% Tween-80, 45% SalineSolubilizes the lipophilic benzamide core while minimizing solvent-induced toxicity and protecting the electrophile.
Tissue Harvest Time 1h, 4h, and 8h post-doseCaptures peak target engagement before the onset of cellular protein turnover and target resynthesis.
Lysis Buffer Additives Protease inhibitors (Strictly No DTT/BME)Exogenous thiols will quench reactive probes and irreversibly disrupt the competitive ABPP assay.

Workflow Visualization

The logical progression from in vivo dosing to ex vivo proteomic identification is mapped below. This self-validating loop ensures that any reduction in MS intensity is directly causally linked to in vivo target occupancy.

G A 1. In Vivo Dosing (Vehicle vs. Bromoacetamide Probe) B 2. Tissue Harvesting & Snap Freezing A->B C 3. Proteome Extraction (Thiol-Free Lysis Buffer) B->C D 4. Competitive Labeling (IA-Alkyne Incubation) C->D E 5. Click Chemistry (Biotin-Azide + CuAAC) D->E F 6. Streptavidin Enrichment & On-Bead Trypsin Digest E->F G 7. LC-MS/MS Target Identification & Quantification F->G

Caption: Workflow for in vivo administration and competitive ABPP analysis of covalent target engagement.

References

  • Recent Advances in Covalent Drug Discovery Source: PMC - NIH URL:[Link]

  • Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification Source: PubMed / Nature Protocols URL:[Link]

  • Activity-based protein profiling: A graphical review Source: PMC - NIH URL:[Link]

  • An Unbiased Immunoaffinity-Based Strategy for Profiling Covalent Drug Targets In Vivo Source: Analytical Chemistry - ACS Publications URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Guide for 4-[(2-Bromoacetyl)amino]-N-propylbenzamide in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubilization of synthetic building blocks, covalent probes, and PROTAC linkers.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubilization of synthetic building blocks, covalent probes, and PROTAC linkers.

The compound 4-[(2-Bromoacetyl)amino]-N-propylbenzamide presents a unique dual-challenge for solubilization:

  • Structural Rigidity: It possesses a highly crystalline, hydrogen-bond-rich dual-amide backbone (a benzamide and an acetamide).

  • Chemical Reactivity: It contains a reactive, heat-sensitive electrophilic bromoacetyl group designed for covalent binding.

This guide provides a mechanistic troubleshooting framework to achieve complete dissolution in Dimethyl sulfoxide (DMSO) without compromising the structural integrity of your compound.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my compound form a cloudy suspension or precipitate, even in 100% DMSO? The Causality: The issue is almost certainly moisture ingress. DMSO is a premier aprotic solvent capable of disrupting strong intermolecular amide-amide hydrogen bonds by acting as a powerful hydrogen-bond acceptor[1]. However, DMSO is profoundly hygroscopic. When a compound library or solvent bottle is exposed to ambient air, it rapidly absorbs atmospheric water[2]. Water molecules competitively hydrogen-bond with the DMSO, drastically reducing its capacity to solvate hydrophobic, highly crystalline compounds, causing them to crash out of solution. The Fix: Always use freshly opened, anhydrous DMSO (≤0.005% water) packaged under an inert gas (argon or nitrogen).

Q2: Can I boil or heavily heat the DMSO solution to force the compound into solution? The Causality: Absolutely not. The 4-[(2-Bromoacetyl)amino] moiety contains an active α-bromoamide, which is an alkylating agent designed for nucleophilic substitution. This functional group is highly sensitive to heat and light[3]. Applying excessive thermal energy in a polar solvent can trigger auto-alkylation, polymerization, or degradation. The resulting degraded polymeric sludge will mimic "poor solubility," leading researchers to mistakenly add more heat. The Fix: Restrict heating to gentle warming in a water bath at 37°C. Never exceed 40°C.

Q3: If heating is restricted, what is the best method to mechanically assist dissolution? The Causality: To dissolve the compound, you must overcome its crystal lattice energy. Ultrasonication provides localized cavitation energy to mechanically break apart aggregates without elevating the bulk temperature of the solution to dangerous levels. The Fix: Utilize an ultrasonic bath at 20–40 kHz. Apply short bursts of 1 to 3 minutes, pausing to visually inspect the solution and prevent heat accumulation in the bath[4].

Section 2: Quantitative Parameters for Solubilization

To ensure reproducibility, adhere strictly to the following operational thresholds.

ParameterOptimal ConditionCritical Threshold / WarningMechanistic Rationale
DMSO Quality Anhydrous, ≤0.005% water>0.1% water (Atmospheric exposure)Water competes for H-bonding with DMSO, forcing hydrophobic amides to precipitate.
Temperature 20°C to 37°C>40°CHigh heat triggers thermal degradation and nucleophilic substitution of the bromoacetyl group.
Sonication 20–40 kHz, 1–3 min burstsContinuous sonication >5 minsContinuous sonication generates localized heat, risking decomposition of the electrophile.
Storage -80°C, single-use aliquotsRepeated Freeze-Thaw cyclesCondensation introduces water; repeated thawing degrades the reactive bromoacetamide moiety.
Section 3: Self-Validating Solubilization Protocol

Do not just assume your compound is dissolved and intact. Use this self-validating workflow to guarantee the integrity of your stock solution before proceeding to downstream biological or chemical assays.

Step 1: Temperature Equilibration Allow the sealed vial of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide to fully equilibrate to room temperature in a desiccator before opening. Reasoning: Opening a cold vial causes immediate atmospheric condensation, introducing water into the hygroscopic powder.

Step 2: Solvent Addition Add the calculated volume of freshly opened, anhydrous DMSO to achieve your target stock concentration (typically 10 mM to 50 mM).

Step 3: Mechanical Disruption (Vortexing) Vortex the solution vigorously for 30–60 seconds. If the solution is completely clear, proceed to Step 5. If visible particulates remain, proceed to Step 4.

Step 4: Controlled Sonication Place the vial in an ultrasonic water bath (20–40 kHz). Sonicate in 1 to 3-minute bursts [4]. Between bursts, remove the vial and check for clarity. Monitor the bath temperature to ensure it does not exceed 37°C.

Step 5: The Validation Step (Critical)

  • Visual Validation: Hold the vial against a solid black background under a bright light. Look for the Tyndall effect (light scattering), which indicates the presence of undissolved micro-precipitates.

  • Chemical Validation: Take a 1 µL aliquot, dilute it in acetonitrile, and run a rapid LC-MS. Confirm the presence of the intact parent mass. You must observe the characteristic 1:1 ratio of the M and M+2 isotope peaks, which validates that the bromine atom has not been lost to thermal degradation[3].

Step 6: Aliquoting and Storage Immediately divide the clear stock solution into single-use aliquots. Blanket the headspace of each tube with Argon gas, cap tightly, and store at -80°C.

Section 4: Solubilization Workflow

SolubilizationWorkflow Start 1. Weigh Compound (Room Temp) AddDMSO 2. Add Anhydrous DMSO (≤0.005% Water) Start->AddDMSO Check1 Fully Dissolved? AddDMSO->Check1 Sonicate 3. Ultrasonicate (20-40 kHz) 1-3 min bursts at <40°C Check1->Sonicate No Validate 4. Validate Integrity (LC-MS for Br isotopes) Check1->Validate Yes Check2 Fully Dissolved? Sonicate->Check2 Check2->Validate Yes Fail Investigate Degradation Do Not Use Check2->Fail No Success 5. Aliquot & Store (-80°C, Argon) Validate->Success

Workflow for solubilizing and validating 4-[(2-Bromoacetyl)amino]-N-propylbenzamide in DMSO.

Section 5: References
  • Title: What is 2-BROMOACETAMIDE and its Applications in Organic Synthesis? Source: GuideChem URL:

  • Title: HTS library plate rejuvenation using a DMSO-rich atmosphere Source: PubMed URL:

  • Title: Solvation of Amides in DMSO and CDCl3; an Attempt at Quantitative DFT-Based Interpretation of 1H and 13C NMR Chemical Shifts Source: ResearchGate URL:

  • Title: What Ultrasonic Method Is Recommended for Dissolving Brequinar in DMSO? Source: ResearchGate URL:

Sources

Optimization

Preventing hydrolysis of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide in aqueous buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of electrophilic probes in aqueous environments.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of electrophilic probes in aqueous environments.

4-[(2-Bromoacetyl)amino]-N-propylbenzamide is a highly effective covalent modifier. Its α-bromoacetamide warhead is an electrophile designed to irreversibly alkylate nucleophilic residues—primarily cysteine thiols—on target proteins[1]. However, this inherent reactivity makes the molecule highly susceptible to off-target nucleophilic attack. In aqueous buffers, water molecules, hydroxide ions, and nucleophilic buffer components can displace the bromine leaving group via an SN2 mechanism, converting the active warhead into an inert hydroxyacetamide or buffer adduct[2].

This guide provides mechanistic troubleshooting, field-proven FAQs, and self-validating protocols to ensure the structural integrity of your probe during experiments.

Mechanistic Overview of Degradation

To prevent degradation, we must first understand the causality of the reaction. The α-carbon of the bromoacetamide group is highly electron-deficient. When exposed to an aqueous environment, it faces competing SN2 reaction pathways.

Mechanism Probe 4-[(2-Bromoacetyl)amino]- N-propylbenzamide Target Target Protein (Cysteine Thiol) Probe->Target pH 6.5-7.5 (Target Engagement) Water H2O / OH- (Aqueous Buffer) Probe->Water pH > 7.5 or Extended Incubation Tris Tris / Primary Amines (Nucleophilic Buffer) Probe->Tris Incorrect Buffer Choice Adduct Thioether Adduct (Active/Desired) Target->Adduct SN2 Alkylation Hydroxy Hydroxyacetamide (Hydrolyzed/Inactive) Water->Hydroxy SN2 Hydrolysis AmineAdduct Amine Adduct (Quenched/Inactive) Tris->AmineAdduct SN2 Substitution

Fig 1: Competing SN2 reaction pathways of α-bromoacetamides in aqueous environments.

Troubleshooting Guide

Symptom 1: Complete loss of target labeling; LC-MS reveals a mass shift replacing -Br with -OH.
  • Cause: Aqueous Hydrolysis. The α-carbon has undergone nucleophilic substitution by water or hydroxide ions. This base-catalyzed hydrolysis accelerates exponentially as pH increases[3].

  • Solution: Lower the reaction buffer pH to 6.5–7.0. While cysteine thiolate formation (pKa ~8.3) is reduced at lower pH, the stability of the bromoacetamide is significantly enhanced, leading to a higher overall labeling yield. Limit aqueous exposure time prior to target introduction.

Symptom 2: LC-MS shows a mass shift corresponding to the addition of buffer molecules (e.g., +121 Da for Tris).
  • Cause: Nucleophilic Buffer Interference. Buffers containing primary amines (Tris, Glycine) act as competitive nucleophiles and will rapidly consume the bromoacetamide warhead[2].

  • Solution: Immediately switch to non-nucleophilic Good's buffers such as HEPES, MOPS, or Phosphate Buffered Saline (PBS)[1].

Symptom 3: Degradation observed even in DMSO stock solutions over time.
  • Cause: Hygroscopic Solvent Degradation. Repeated opening of a DMSO stock introduces atmospheric moisture. The absorbed water acts as a nucleophile, leading to gradual displacement of the bromine by hydroxyl groups[3].

  • Solution: Store the compound as a desiccated dry powder at -80°C[3]. Reconstitute in strictly anhydrous, amine-free DMSO or DMF immediately before use. If storage is necessary, aliquot into single-use vials and purge with argon.

Frequently Asked Questions (FAQs)

Q: How long is 4-[(2-Bromoacetyl)amino]-N-propylbenzamide stable in PBS at room temperature? A: Stability is highly time-dependent. In non-nucleophilic PBS (pH 7.4) at 25°C, α-bromoacetamides typically exhibit a half-life of 24 to 72 hours before total decomposition occurs[1]. However, for quantitative kinetic assays, even 5% degradation can skew IC50 or kinact/KI calculations. We recommend limiting aqueous exposure to <2 hours before target engagement.

Q: Can I use DTT or TCEP to keep my protein reduced during labeling? A: No. DTT contains highly nucleophilic thiols that will instantly quench the bromoacetamide[2]. While TCEP lacks a thiol, it is a strong nucleophilic phosphine and will also react with α-haloacetamides. You must reduce your protein first, then completely remove the reducing agent via a desalting column before adding the probe[2].

Q: Why is my compound precipitating when added to the aqueous buffer? A: The N-propylbenzamide core confers significant lipophilicity. Rapid addition to aqueous buffers causes localized supersaturation. Add the DMSO stock dropwise while gently vortexing, and maintain a final DMSO concentration of 1-5% v/v to ensure solubility[2].

Quantitative Data Summaries

Table 1: Buffer Compatibility Matrix for α-Bromoacetamides

Buffer System Nucleophilicity Compatibility Mechanistic Rationale
PBS (Phosphate) Low High Non-nucleophilic; ideal for stable covalent labeling.
HEPES / MOPS Low High Tertiary amines do not undergo SN2 alkylation readily.
Tris-HCl High Incompatible Primary amine rapidly attacks the electrophilic α-carbon.

| Glycine | High | Incompatible | Primary amine acts as a competitive nucleophile. |

Table 2: Estimated Hydrolysis Half-Life vs. pH (at 25°C in PBS)

pH Level [OH⁻] Concentration Estimated Half-Life (t½) Recommendation
pH 6.0 Very Low > 120 hours Excellent for prolonged stability; slower labeling kinetics.
pH 7.0 Low ~ 72 hours Optimal balance of probe stability and thiol reactivity.
pH 7.4 Moderate 24 - 48 hours Standard physiological condition; use immediately[1].

| pH 8.5 | High | < 4 hours | High risk of rapid hydrolysis; avoid if possible[2]. |

Experimental Protocols

Protocol 1: LC-MS Stability Validation Assay

Before executing expensive protein labeling experiments, establish a self-validating system to prove the integrity of your probe in your specific buffer.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 4-[(2-Bromoacetyl)amino]-N-propylbenzamide in anhydrous DMSO to create a 10 mM stock[2].

  • Aqueous Dilution: Dilute the stock to a 100 µM working concentration in your target aqueous buffer (e.g., HEPES pH 7.0).

  • Time-Course Sampling: Extract 10 µL aliquots at specific time points (t = 0, 1h, 2h, 4h, 24h). Note: The t=0 sample establishes the baseline purity of your DMSO stock.

  • Quenching: Immediately quench each aliquot by adding 90 µL of 1% formic acid in acetonitrile. This drops the pH, protonating all species and instantly halting base-catalyzed hydrolysis.

  • LC-MS Analysis: Analyze the samples, monitoring the transition from the intact parent mass to the hydrolyzed mass (loss of Br, addition of OH).

Protocol 2: Covalent Labeling Workflow

Workflow Step1 1. Dry Powder Storage (-80°C) Step2 2. Reconstitute Anhydrous DMSO Step1->Step2 Step4 4. Rapid Dilution & Incubation Step2->Step4 Step3 3. Prepare Buffer (HEPES, pH 7.0) Step3->Step4 Step5 5. LC-MS Validation Step4->Step5

Fig 2: Self-validating experimental workflow for bromoacetamide probe preparation.

Step-by-Step Methodology:

  • Protein Preparation: Ensure your target protein is in a non-nucleophilic buffer (pH 7.0–7.5). If reducing agents were used, remove them completely via a desalting column[2].

  • Probe Activation: Remove the dry powder aliquot from -80°C storage and allow it to equilibrate to room temperature in a desiccator to prevent condensation[3].

  • Reconstitution: Add anhydrous DMSO to achieve a 10-20 mM stock[2].

  • Labeling: Add the probe dropwise to the protein solution to achieve a 10-fold molar excess, keeping final DMSO <5%.

  • Incubation: Incubate at room temperature for 1-2 hours or 4°C overnight[2]. Proceed immediately to downstream analysis or quench with excess β-mercaptoethanol.

References

  • Rational design, optimization, and biological evaluation of novel α-Phosphonopropionic acids as covalent inhibitors of Rab geranylgeranyl transferase Source: tandfonline.com URL:[Link][1]

  • The medicinal chemistry evolution of antibody–drug conjugates Source: nih.gov URL:[Link][3]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-[(2-Bromoacetyl)amino]-N-propylbenzamide Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals optimizing the synthesis of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals optimizing the synthesis of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide.

The transformation relies on the acylation of 4-amino-N-propylbenzamide with bromoacetyl bromide. While mechanistically straightforward, the bifunctional nature of the acylating agent—bearing both a highly reactive acyl bromide and an electrophilic α -bromo moiety—frequently leads to yield-limiting side reactions if parameters are not strictly controlled.

Mechanistic Workflow & Reaction Pathways

To troubleshoot effectively, we must first map the competing mechanistic pathways. The diagram below illustrates the desired amidation route alongside the three most common parasitic reactions: over-acylation, nucleophilic dimerization, and reagent hydrolysis.

SynthesisPathway SM 4-amino-N-propylbenzamide Product 4-[(2-Bromoacetyl)amino]- N-propylbenzamide SM->Product + Reagent (0 °C, DIPEA) Dimer Secondary Amine Dimer (S_N2 Oligomerization) SM->Dimer + Product (Elevated Temp) Reagent Bromoacetyl Bromide Reagent->Product Hydro Bromoacetic Acid (Hydrolysis) Reagent->Hydro + H2O (Moisture) Diacyl Diacylated Imide (Over-acylation) Product->Diacyl + Excess Reagent (High pH)

Reaction pathways in 4-amino-N-propylbenzamide bromoacetylation, highlighting side reactions.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I am observing a significant high-molecular-weight impurity, and my yield of the target monomer is below 40%. What is happening? Causality: You are likely observing dimerization or oligomerization. The target molecule contains a highly reactive α -bromoacetamide moiety. If the reaction temperature is not strictly controlled, the unreacted primary amine starting material can act as a nucleophile. It undergoes an SN​2 displacement on the α -carbon of the newly formed product, yielding a secondary amine dimer[1]. Solution: Ensure the reaction is kept strictly between 0–5 °C during the addition phase. Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to scavenge HBr without competing as a nucleophile, and avoid prolonged reaction times[2].

Q2: LC-MS analysis shows an [M+H]+ mass corresponding to the addition of two bromoacetyl groups (+120 Da over the expected mass). How do I prevent diacylation? Causality: Diacylation occurs when the newly formed secondary amide is deprotonated by a strong base, transforming it into a nucleophile that attacks a second equivalent of bromoacetyl bromide, forming an imide[3]. Solution: Strictly control the stoichiometry of bromoacetyl bromide to 1.05 equivalents. Avoid using a large excess of base. Standard dropwise addition of the acyl bromide to the amine is preferred to prevent local concentration spikes of the acylating agent.

Q3: The reaction stalls at 60% conversion, but I used 1.1 equivalents of bromoacetyl bromide. Why is the starting material unreacted? Causality: Bromoacetyl bromide is highly hygroscopic and reacts violently with trace water to form bromoacetic acid and HBr. If your solvent is not strictly anhydrous, a portion of your acylating agent is destroyed via hydrolysis before it can react with the amine. Solution: Use anhydrous solvents (water content < 50 ppm) and perform the reaction under an inert Argon or Nitrogen atmosphere.

Quantitative Troubleshooting Matrix

Use the following data matrix to diagnose and correct yield-limiting factors rapidly based on your analytical signatures.

Troubleshooting IssueAnalytical SignaturePrimary CauseCorrective ActionExpected Yield Recovery
Dimerization ( SN​2 ) High MW peak (LC-MS), multiple spots (TLC)Elevated temperature (>5 °C), delayed quenchingMaintain 0–5 °C during addition; use DIPEA as base.+20% to +30%
Diacylation (Imide) [M+H]++120 Da (LC-MS)Excess bromoacetyl bromide, high local concentrationLimit reagent to 1.05 eq; use dropwise addition.+15% to +25%
Reagent Hydrolysis Unreacted starting materialMoisture in solvent or glasswareUse anhydrous DCM (<50 ppm water); N₂ atmosphere.+10% to +40%
Poor Solubility Heterogeneous reaction mixtureLow solubility of starting amine in pure DCMAdd 5–10% v/v anhydrous DMF as a co-solvent.+10% to +15%

Self-Validating Experimental Protocol: Optimized Bromoacetylation

To ensure scientific integrity and reproducible yields (>85%), follow this self-validating methodology. Every critical phase includes a validation checkpoint to prevent cascading failures.

Reagents Required:

  • 4-amino-N-propylbenzamide (1.0 eq)

  • Bromoacetyl bromide (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Step 1: System Preparation & Dehydration

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel.

  • Purge the system with Argon for 15 minutes.

  • Causality: Eliminates ambient moisture that causes bromoacetyl bromide hydrolysis.

Step 2: Dissolution & Cooling

  • Dissolve 4-amino-N-propylbenzamide (10.0 mmol) in 50 mL of anhydrous DCM. (Note: If solubility is poor, add up to 5 mL of anhydrous DMF).

  • Add DIPEA (12.0 mmol) to the solution.

  • Submerge the flask in an ice-water bath.

  • Validation Checkpoint: Insert an internal temperature probe. Do not proceed until the internal temperature stabilizes strictly between 0 °C and 2 °C.

Step 3: Controlled Acylation

  • Dissolve bromoacetyl bromide (10.5 mmol) in 10 mL of anhydrous DCM in the addition funnel.

  • Add the bromoacetyl bromide solution dropwise over 30–45 minutes.

  • Causality: Slow addition prevents local concentration spikes of the acylating agent, mitigating diacylation[3].

  • Validation Checkpoint: Monitor the internal temperature continuously. Adjust the drip rate to ensure the temperature never exceeds 5 °C to prevent dimerization[1].

Step 4: Reaction Monitoring & Quenching

  • Stir the reaction at 0 °C for 1 hour.

  • Validation Checkpoint: Perform TLC (Eluent: 5% MeOH in DCM). The starting material spot should be completely consumed.

  • Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO3​ while maintaining vigorous stirring.

  • Causality: Immediate neutralization of HBr and destruction of unreacted bromoacetyl bromide prevents post-reaction oligomerization[2].

Step 5: Workup & Purification

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2​SO4​ , and filter.

  • Concentrate the filtrate under reduced pressure (bath temperature < 30 °C).

  • Purify the crude solid via recrystallization from Ethyl Acetate/Hexanes to yield the pure 4-[(2-Bromoacetyl)amino]-N-propylbenzamide.

References

  • Troubleshooting low yields in the bromoacetylation of primary amines. BenchChem. 3

  • Appending Short Chain Polyamines to Zn-NH2- BDC MOF for Enhanced CO2 Adsorption. EPFL Infoscience. 1

  • Synthesis of Menthol Glycinates and Their Potential as Cooling Agents. NIH PMC. 2

  • Bromoacetyl bromide = 98 598-21-0. Sigma-Aldrich.

Sources

Optimization

Technical Support Center: Optimizing Covalent Labeling with 4-[(2-Bromoacetyl)amino]-N-propylbenzamide

Welcome to the technical support center for the covalent labeling agent 4-[(2-Bromoacetyl)amino]-N-propylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the covalent labeling agent 4-[(2-Bromoacetyl)amino]-N-propylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing your covalent labeling experiments. As covalent inhibitors gain prominence in therapeutic design, a nuanced understanding of their reaction kinetics is paramount for generating robust and reproducible data.[1][2] This document will equip you with the foundational knowledge and practical steps to master the critical parameter of incubation time.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of covalent labeling with 4-[(2-Bromoacetyl)amino]-N-propylbenzamide?

A1: The reactive moiety of this compound is the 2-bromoacetyl group.[3] This group is an electrophile that primarily targets nucleophilic amino acid residues on a protein's surface. The most common target is the thiol (sulfhydryl) group of cysteine residues, which, in its deprotonated thiolate form, acts as a potent nucleophile.[4][5][6] The reaction proceeds via an SN2 nucleophilic substitution, forming a stable, irreversible thioether bond.[4][5] While cysteine is the primary target, side reactions with other nucleophilic residues like histidine, lysine, and methionine can occur, particularly under non-optimal pH conditions or with prolonged incubation times.[4][6]

Q2: What is a good starting point for incubation time and concentration?

A2: For a typical covalent inhibitor, it is advisable to start with a time-course experiment.[7] A recommended starting point would be to incubate your target protein with a 5- to 10-fold molar excess of the labeling reagent.[5] You can then monitor the extent of labeling at various time points (e.g., 5, 15, 30, 60, and 120 minutes).[5] The optimal incubation time will be the point at which you see significant labeling of your target with minimal off-target effects. For cell-based assays, a common starting incubation time is around 4 hours, but this can vary significantly depending on the cell type and experimental endpoint.[7]

Q3: How does pH affect the labeling reaction?

A3: pH is a critical parameter for controlling the selectivity and rate of the labeling reaction.[4] For targeting cysteine residues, a slightly basic pH range of 7.5-8.5 is generally optimal.[4][6] This is because the pKa of a typical cysteine thiol group is around 8.3, and a pH at or slightly above this value ensures a higher concentration of the more reactive thiolate anion.[6] At neutral or slightly acidic pH (6.0-7.0), the reaction with cysteine will be slower, while the potential for reaction with histidine increases.[4] At higher pH (>9.0), the likelihood of off-target labeling of lysine residues increases significantly.[4]

Q4: How can I monitor the extent of covalent labeling?

A4: Mass spectrometry (MS) is the most powerful and widely used technique for monitoring covalent labeling.[8] You can analyze the intact protein to determine the overall extent of modification or perform "bottom-up" proteomics by digesting the labeled protein and using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific amino acid residues that have been modified. This provides high-resolution information on labeling sites and can help distinguish between on-target and off-target modifications.

Experimental Workflow for Optimizing Incubation Time

The following is a generalized workflow for determining the optimal incubation time for your specific protein of interest and experimental setup.

Optimizing Incubation Time Workflow cluster_prep Preparation cluster_exp Time-Course Experiment cluster_analysis Analysis cluster_decision Optimization prep_protein Prepare Protein Solution (Known Concentration) setup_rxn Set up Reactions: - Constant Protein Concentration - Constant Reagent Concentration (e.g., 10x molar excess) prep_protein->setup_rxn prep_reagent Prepare Fresh Stock of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide prep_reagent->setup_rxn prep_buffer Prepare Reaction Buffer (pH 7.5-8.5) prep_buffer->setup_rxn incubate Incubate at Defined Time Points (e.g., 0, 5, 15, 30, 60, 120 min) setup_rxn->incubate quench Quench Reaction (e.g., add excess DTT or β-mercaptoethanol) incubate->quench ms_analysis Analyze Samples by Mass Spectrometry (Intact Mass or LC-MS/MS) quench->ms_analysis data_analysis Quantify Labeling Percentage at Each Time Point ms_analysis->data_analysis decision Optimal Time Identified? data_analysis->decision conclusion Use Optimal Incubation Time for Future Experiments decision->conclusion Yes troubleshoot Troubleshoot Based on Results (See Troubleshooting Guide) decision->troubleshoot No

Caption: A generalized workflow for determining the optimal incubation time for covalent labeling.

Troubleshooting Guide

Problem 1: Low or No Labeling of the Target Protein

Potential Cause Explanation Suggested Solution
Suboptimal pH The cysteine thiol group is not sufficiently deprotonated to the more reactive thiolate anion.Ensure the reaction buffer pH is between 7.5 and 8.5.[4][6]
Presence of Thiols in Buffer Reducing agents like DTT or β-mercaptoethanol in the buffer will compete with the target protein for the labeling reagent.Use a buffer without reducing agents. If the protein requires a reducing environment for stability, perform a buffer exchange step before adding the labeling reagent.[4]
Inaccessible Cysteine Residue The target cysteine may be buried within the protein's three-dimensional structure and therefore not accessible to the labeling reagent.[8]Consider using a mild denaturant (e.g., 1-2 M urea) to partially unfold the protein and increase accessibility. Be cautious, as this may also expose other residues and increase off-target labeling.
Oxidized Cysteine Residues Cysteine residues may be oxidized, forming disulfide bonds that are not reactive with the bromoacetyl group.Pre-treat the protein with a reducing agent like DTT or TCEP, followed by the complete removal of the reducing agent before adding the labeling reagent.[4]
Degraded Labeling Reagent The bromoacetyl group can be susceptible to hydrolysis over time, especially if not stored properly.Prepare fresh solutions of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide before each experiment. Store stock solutions in an amber vial at -20°C or -80°C.

Problem 2: High Levels of Non-Specific (Off-Target) Labeling

Potential Cause Explanation Suggested Solution
pH is Too High At pH values above 8.5, other nucleophilic amino acid side chains, such as lysine, become deprotonated and more reactive.[4][6]Lower the reaction pH to the optimal range of 7.5-8.5 to improve selectivity for cysteine.[6]
Prolonged Incubation Time Longer reaction times can lead to the accumulation of side-products as the reagent reacts with less nucleophilic residues.[4]Optimize the incubation time by performing a time-course experiment and choosing a time point that provides sufficient on-target labeling with minimal off-target modification. Quench the reaction once the optimal time is reached.
Excess Labeling Reagent A high molar excess of the labeling reagent can drive the reaction with less reactive, off-target residues.[4]Perform a titration to determine the optimal molar ratio of the labeling reagent to your protein. A 1:1 to 5:1 molar ratio is a good starting point for optimization.
Reaction with Histidine or Methionine The imidazole side chain of histidine and the thioether of methionine can be alkylated, especially at neutral or slightly acidic pH or with prolonged incubation.[4]If histidine modification is a concern, consider performing the reaction at a pH closer to 7.5. To minimize methionine alkylation, reduce the incubation time and the molar excess of the reagent.

Problem 3: Protein Precipitation During Labeling

Potential Cause Explanation Suggested Solution
Structural Perturbation Covalent modification of surface residues can alter the protein's charge or hydrophobicity, potentially leading to aggregation and precipitation.[8]Reduce the molar excess of the labeling reagent to decrease the overall degree of labeling.[9] Consider including additives in the buffer that are known to stabilize your protein, such as glycerol or non-ionic detergents.
Reagent Solubility The labeling reagent may have limited solubility in your aqueous buffer, leading to precipitation.Ensure the stock solution of the labeling reagent (typically in a solvent like DMSO or DMF) is fully dissolved before adding it to the reaction buffer. The final concentration of the organic solvent in the reaction should be kept low (typically <5%) to avoid protein denaturation.

Visualizing the Covalent Labeling Mechanism

Covalent Labeling Mechanism cluster_reactants Reactants cluster_product Product protein Protein-SH (Cysteine Thiol) labeled_protein Protein-S-CH2-CO-R (Stable Thioether Bond) protein->labeled_protein SN2 Reaction reagent Br-CH2-CO-R (Bromoacetyl Group) reagent->labeled_protein

Sources

Troubleshooting

Reducing off-target protein binding of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide in cell lysates

Focus: Reducing Off-Target Protein Binding of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide in Cell Lysates Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Reducing Off-Target Protein Binding of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide in Cell Lysates

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals utilizing 4-[(2-Bromoacetyl)amino]-N-propylbenzamide, a targeted covalent probe featuring a reactive bromoacetamide warhead. While bromoacetamides are highly effective for targeting cysteine residues via SN2 nucleophilic substitution, their intrinsic electrophilicity can lead to significant off-target polypharmacology if assay conditions are not strictly controlled.

This guide synthesizes mechanistic causality, quantitative data, and self-validating protocols to help you achieve pristine target selectivity in complex cell lysates.

Mechanistic Principles of Bromoacetamide Selectivity

To eliminate off-target binding, one must first understand the kinetics of covalent target engagement. The binding of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide follows a two-step kinetic model[1].

First, the N-propylbenzamide moiety drives reversible, non-covalent recognition ( Ki​ ) with the target protein. This binding event drastically increases the local concentration of the bromoacetamide warhead near the target cysteine, reducing the entropic barrier and driving the irreversible covalent inactivation step ( kinact​ )[1].

Off-target binding occurs when the probe concentration is too high, or the incubation time is too long, allowing the slower, diffusion-limited collisions with non-target nucleophiles (like highly abundant lysines or exposed off-target cysteines) to accumulate[2].

KineticModel E Target Protein (Cys-SH) EI Non-covalent Complex (E·I) E->EI k_on I 4-[(2-Bromoacetyl)amino]- N-propylbenzamide I->EI K_i (Affinity) Off Off-Target Proteins (Lys/His/Cys) I->Off High Conc. / High pH Non-specific Alkylation EI->E k_off EI_cov Covalent Adduct (E-I) EI->EI_cov k_inact

Two-step kinetic model of covalent binding vs. off-target alkylation pathways.

Quantitative Profiling of Nucleophilic Targets

The reactivity of the bromoacetamide warhead is entirely dependent on the protonation state of the amino acids in your lysate. The table below summarizes the causality between pH, residue pKa, and off-target risk.

Amino AcidReactive GroupApprox. Side Chain pKaReactivity at pH 7.4Reactivity at pH > 8.5Troubleshooting Action for Off-Target Binding
Cysteine Thiol (-SH)~8.3High (On-target)Very HighOptimal target; maintain pH 7.2–7.5.
Histidine Imidazole~6.0ModerateLowIf off-target bands persist, ensure pH is not < 7.0.
Lysine ϵ -Amino~10.5Very LowHigh (Off-target)If smearing occurs, strictly decrease pH to < 7.5.
Methionine ThioetherN/ALowLowReduce overall probe concentration and incubation time.

Troubleshooting Guides & FAQs

Q1: I am observing a "smear" of non-specific bands in my lysate after labeling. How do I improve selectivity? A: This is a classic symptom of over-alkylation driven by excessive probe concentration or prolonged thermodynamics. High-quality covalent probes should demonstrate specific target engagement at concentrations below 1 µM[3]. If your bulk concentration significantly exceeds the Ki​ of the target, the probe will indiscriminately alkylate other proteins. Action: Perform a strict titration (0.1 µM to 1 µM). Furthermore, reduce your incubation temperature from 37°C to 4°C or Room Temperature. Lower temperatures slow down the diffusion-limited off-target reactions while the proximity-driven on-target reaction ( kinact​ ) remains kinetically favorable.

Q2: How does the pH of my lysis buffer impact the selectivity of the bromoacetamide warhead? A: pH is the master regulator of nucleophilicity in covalent profiling. At alkaline pH (typically pH 8.0 and above), the target thiol group is deprotonated to the highly nucleophilic thiolate anion (-S⁻), which accelerates alkylation[2]. However, this higher pH simultaneously deprotonates the ϵ -amino groups of Lysine, massively increasing off-target amine labeling[4]. Action: Maintain a strict "Goldilocks zone" of pH 7.2–7.5. This keeps Lysine safely protonated (unreactive) while allowing sufficient Cysteine thiolate formation for the SN2 reaction to proceed[4].

Q3: My target protein signal is completely absent. Could my buffer composition be quenching the probe? A: Yes. Cell lysates inherently contain high concentrations of glutathione, a potent thiol scavenger that can sequester bromoacetamide probes, reducing labeling efficiency[5]. More critically, if your lysis buffer contains exogenous reducing agents like Dithiothreitol (DTT) or β -mercaptoethanol (BME), they will act as aggressive scavengers and completely neutralize 4-[(2-Bromoacetyl)amino]-N-propylbenzamide before it reaches your target[4]. Action: Prepare lysates in thiol-free buffers (e.g., HEPES or Tris). If reduction of disulfide bonds is absolutely necessary for target accessibility, use TCEP (Tris(2-carboxyethyl)phosphine), which lacks a thiol group—though note that even TCEP can react with haloacetamides over extended periods.

Self-Validating Lysate Labeling Protocol

To ensure that the binding observed is driven by specific Ki​ recognition rather than random kinact​ collisions, your experimental workflow must be a self-validating system. The following protocol incorporates a pre-quenched negative control to definitively distinguish on-target engagement from background noise.

Step-by-Step Methodology:
  • Lysate Preparation: Lyse cells in a thiol-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1% NP-40, pH 7.4). Clarify by centrifugation. Do not add DTT or BME.

  • Sample Splitting (The Validation Step): Divide the lysate into two aliquots: "Test" and "Negative Control".

  • Probe Preparation:

    • Test: Prepare 4-[(2-Bromoacetyl)amino]-N-propylbenzamide at a 10x working stock in DMSO.

    • Negative Control: Pre-incubate the 10x probe stock with 50 mM DTT for 15 minutes to completely quench the bromoacetamide warhead.

  • Kinetic Incubation: Add the Test probe and Quenched probe to their respective lysate aliquots (Final probe concentration: 0.5 µM). Incubate at 4°C for exactly 30 minutes to favor kinetic selectivity.

  • Reaction Quenching: Stop the reaction by adding 4x Laemmli sample buffer (containing 200 mM DTT or BME) and boiling at 95°C for 5 minutes.

  • Downstream Analysis: Resolve by SDS-PAGE. True on-target binding will appear in the Test lane and be completely absent in the Pre-quenched Control lane.

ProtocolWorkflow Start Lysate Preparation (Thiol-free HEPES, pH 7.4) Split Split Sample Start->Split Test Test Sample Add 0.1 - 1 µM Probe Split->Test Control Control Sample Add Probe pre-quenched with DTT Split->Control Incubate Kinetic Incubation 15-30 min at 4°C Test->Incubate Control->Incubate Quench Quench Reaction Add 4x Laemmli (with DTT/BME) Incubate->Quench Analyze Downstream Analysis Compare Test vs. Control bands Quench->Analyze

Self-validating experimental workflow incorporating a pre-quenched negative control.

References

  • Size-Dependent Target Engagement of Covalent Probes Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes PMC - National Institutes of Health.[Link]

  • Rational Design of Stapled Covalent Peptide Modifiers of Oncoprotein E6 from Human Papillomavirus Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Optimization

Optimal long-term storage conditions for 4-[(2-Bromoacetyl)amino]-N-propylbenzamide stability

Technical Support Center: 4-[(2-Bromoacetyl)amino]-N-propylbenzamide A Guide to Ensuring Long-Term Stability and Experimental Integrity Welcome to the technical support guide for 4-[(2-Bromoacetyl)amino]-N-propylbenzamid...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-[(2-Bromoacetyl)amino]-N-propylbenzamide

A Guide to Ensuring Long-Term Stability and Experimental Integrity

Welcome to the technical support guide for 4-[(2-Bromoacetyl)amino]-N-propylbenzamide (PubChem CID: 46736582).[1] This molecule is a valuable tool for many research applications, but its utility is directly linked to its chemical integrity. The presence of a bromoacetyl group, a potent alkylating agent, makes this compound highly reactive and susceptible to degradation if not stored and handled correctly.[2][3] This guide provides in-depth, field-proven advice to help you maintain the stability of your compound, troubleshoot potential issues, and ensure the reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs) on Storage & Handling

This section addresses the most common questions our team receives regarding the long-term stability of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide.

Question 1: What are the absolute optimal long-term storage conditions for solid 4-[(2-Bromoacetyl)amino]-N-propylbenzamide?

The long-term stability of the solid compound is best maintained by rigorously controlling its environment. The primary degradation pathway of concern is the hydrolysis of the electrophilic bromoacetyl group. The following conditions are recommended to minimize degradation.

ParameterRecommendationRationale
Temperature 2-8°CMinimizes thermal decomposition and slows the rate of potential hydrolytic reactions.[3]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, directly preventing hydrolysis and potential oxidation. This is the most critical factor for long-term stability.
Light Protect from Light (Amber Vial)Prevents potential photolytic degradation, a common issue for complex aromatic compounds.[4][5]
Container Tightly Sealed, Original VialPrevents moisture ingress and contamination. Use of the original supplier container is recommended.[6]
Location Dry, Well-Ventilated AreaStore in a desiccated environment, away from heat sources and incompatible chemicals like acids, bases, and oxidizing/reducing agents.[4][7]

Question 2: Why is storing the compound under an inert atmosphere so critical?

The carbon-bromine bond in the bromoacetyl moiety is highly susceptible to nucleophilic attack by water molecules present in the atmosphere. This reaction, known as hydrolysis, replaces the bromine atom with a hydroxyl group, forming 4-[(2-hydroxyacetyl)amino]-N-propylbenzamide and hydrobromic acid (HBr). This degradation not only depletes your active compound but the resulting HBr can create an acidic microenvironment within the vial, potentially catalyzing further degradation of other molecules. Using an inert gas like argon to backfill the vial after each use effectively displaces moisture and preserves the compound's integrity.

Compound 4-[(2-Bromoacetyl)amino]- N-propylbenzamide DegradationProduct 4-[(2-Hydroxyacetyl)amino]- N-propylbenzamide (Inactive Impurity) Compound->DegradationProduct Hydrolysis HBr HBr (Acidic Byproduct) Compound->HBr H2O H₂O (Atmospheric Moisture) H2O->DegradationProduct

Primary degradation pathway via hydrolysis.

Question 3: I need to weigh out the compound for my experiment. What is the correct handling procedure?

Proper handling during experimental setup is just as important as long-term storage.

  • Equilibration: Before opening, allow the vial to warm to room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold solid compound.

  • Dry Environment: Whenever possible, handle the solid in a glove box with a dry atmosphere or in a room with low humidity.

  • Minimize Exposure: Weigh out the required amount quickly and efficiently. Immediately and securely reseal the vial.

  • Inert Gas Backfill: After weighing, flush the vial headspace with a gentle stream of argon or nitrogen before sealing to displace any ambient air that entered.

Question 4: Can I prepare a stock solution and store it? If so, for how long?

We strongly advise against the long-term storage of this compound in solution. The bromoacetyl group is significantly more susceptible to hydrolysis and reaction with solvent molecules when in solution compared to its solid state.[2]

  • Best Practice: Always prepare solutions fresh on the day of use.

  • If Short-Term Storage is Unavoidable:

    • Use a high-purity, anhydrous aprotic solvent (e.g., DMSO, DMF). Avoid protic solvents like methanol or ethanol, as they can act as nucleophiles.

    • Store aliquots at -20°C or -80°C to slow degradation kinetics.

    • Crucially, you must re-qualify the solution's purity (e.g., by HPLC) before use if it has been stored for any length of time. Do not assume stability.

Part 2: Troubleshooting Guide for Stability-Related Issues

If you encounter unexpected results, compound degradation is a likely culprit. This guide will help you diagnose and resolve these issues.

Scenario 1: My experimental results are inconsistent, or the compound shows reduced biological activity.

  • Underlying Cause: This is a classic sign of compound degradation. The concentration of the active 4-[(2-Bromoacetyl)amino]-N-propylbenzamide in your sample is likely lower than calculated due to the presence of inactive impurities.

  • Troubleshooting Workflow:

    • Audit Your Storage: Immediately verify that your storage conditions (temperature, inert atmosphere, light protection) align with the recommendations in the table above.

    • Perform a Purity Check: The most definitive step is to analyze the purity of your current stock. Use the RP-HPLC protocol provided in Part 3 to quantify the main peak and detect any impurity peaks.

    • Compare Lots (if possible): If you have a new, unopened vial, run an HPLC analysis on a sample from it and compare the chromatogram to that of your older stock. A significant decrease in the main peak area and the appearance of new peaks in the old stock confirms degradation.

Scenario 2: My HPLC or LC-MS analysis shows a new, significant peak that wasn't there before.

  • Underlying Cause: A degradation product has formed. Based on the compound's chemistry, the most probable impurity is the hydrolysis product, 4-[(2-hydroxyacetyl)amino]-N-propylbenzamide.

  • Troubleshooting Workflow:

    • Predict the Impurity Mass:

      • Parent Compound (C₉H₉BrN₂O₂): Molecular Weight ≈ 257.08 g/mol .[1]

      • Hydrolysis Product (C₁₁H₁₄N₂O₃): The bromine atom (79.9 g/mol ) is replaced by a hydroxyl group (17.0 g/mol ). The expected mass of the impurity is therefore lower than the parent.

    • Confirm with LC-MS: Analyze your sample by LC-MS. If the mass of the new peak corresponds to the predicted hydrolysis product, you have confirmed the degradation pathway.

    • Review Procedures: This confirmation indicates exposure to moisture. Scrutinize your handling and storage procedures. Was the vial left open? Was it opened while still cold? Was a non-anhydrous solvent used?

cluster_0 Receiving & Initial Storage cluster_1 Experimental Use Receive Receive Compound Inspect Inspect Seal Integrity Receive->Inspect Store Store at 2-8°C under Inert Gas, Protected from Light Inspect->Store Equilibrate Equilibrate Vial to Room Temp Store->Equilibrate Weigh Weigh Solid Quickly in Dry Environment Equilibrate->Weigh Prepare Prepare Solution Fresh Weigh->Prepare Backfill Backfill Vial with Inert Gas Weigh->Backfill Reseal Reseal Tightly & Return to Storage Backfill->Reseal Reseal->Store Return

Recommended handling and storage workflow.

Part 3: Protocols for Purity and Stability Validation

To ensure the highest level of scientific rigor, we provide the following protocols for you to validate the purity of your compound.

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This method is designed to be "stability-indicating," meaning it can separate the parent compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-17 min: 10% to 90% B

    • 17-19 min: 90% B

    • 19-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of Acetonitrile to create a 1 mg/mL stock. Dilute as necessary for injection.

  • Analysis: Inject 10 µL. The purity is calculated using the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[8]

Protocol 2: Confirmatory Forced Degradation Study

A forced degradation (or stress testing) study is essential for understanding how the compound behaves under harsh conditions and for confirming that your analytical method can detect the resulting impurities.[9]

  • Acid Hydrolysis: Incubate a sample solution (in 50:50 Acetonitrile:Water) with 0.1 M HCl at 40°C for 4-8 hours. Neutralize and analyze by HPLC.

  • Base Hydrolysis: Incubate a sample solution with 0.1 M NaOH at 40°C for 2-4 hours. Neutralize and analyze by HPLC.

  • Oxidative Degradation: Treat a sample solution with 3% hydrogen peroxide at room temperature for 24 hours. Analyze by HPLC.

  • Thermal Stress: Store the solid compound at 60°C for 24 hours. Dissolve and analyze by HPLC.

  • Photolytic Stress: Expose a sample solution to direct UV light (e.g., 254 nm) for 24 hours. Analyze by HPLC.

By comparing these stressed samples to an unstressed control, you can identify degradation products and validate that your HPLC method is suitable for stability monitoring.

References

  • Diness, F., Bjerrum, N. J., Begtrup, M., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 523–530. Available from: [Link]

  • ResearchGate. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Available from: [Link]

  • Koshy, K. T. (1969). Comparative stability of benzamide, salicylamide, and some N-substituted derivatives. Journal of Pharmaceutical Sciences, 58(5), 560-563. Available from: [Link]

  • Diness, F., Bjerrum, N. J., & Begtrup, M. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • PubChem. (n.d.). 4-[(2-Bromoacetyl)amino]benzamide. National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]

  • Bosanquet, A. G. (1986). Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents. Cancer Chemotherapy and Pharmacology, 17(1), 1-10. Available from: [Link]

  • Favier, B., et al. (2011). Safe Handling of Oral Chemotherapeutic Agents in Clinical Practice: Recommendations From an International Pharmacy Panel. Journal of Oncology Practice, 7(1), 7-13. Available from: [Link]

  • Ornaf, R. M., et al. (2022). Explosive Hazards Identified during the Manufacture and Transportation of 1-Bromoacetyl-3,3-dinitroazetidine (RRx-001). Organic Process Research & Development, 26(5), 1395-1402. Available from: [Link]

  • Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage. Retrieved March 18, 2026, from [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved March 18, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating Target Engagement of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide Using CETSA: A Comparison Guide

As drug discovery increasingly pivots toward targeted covalent inhibitors (TCIs), validating that a molecule physically binds and alkylates its intended target inside living cells has become a critical bottleneck. 4-[(2-...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly pivots toward targeted covalent inhibitors (TCIs), validating that a molecule physically binds and alkylates its intended target inside living cells has become a critical bottleneck. 4-[(2-Bromoacetyl)amino]-N-propylbenzamide serves as a prototypical covalent probe. Its architecture is bipartite: the N -propylbenzamide moiety acts as the pharmacophore for non-covalent target recognition, while the α -bromoacetamide group functions as a highly reactive electrophilic warhead designed to irreversibly alkylate proximal nucleophiles, typically cysteine thiols[1].

Historically, confirming intracellular target engagement for such compounds required synthesizing biotinylated or fluorophore-tagged derivatives. However, bulky tags often drastically alter the compound's cell permeability, binding kinetics, and subcellular distribution. To circumvent this, the Cellular Thermal Shift Assay (CETSA) has emerged as the gold-standard, label-free biophysical method to quantify target engagement in native cellular environments[2].

This guide provides an objective comparison of CETSA against alternative target engagement assays, explains the thermodynamic causality behind the methodology, and outlines a self-validating experimental protocol specifically optimized for α -bromoacetamide covalent inhibitors.

Objective Comparison: CETSA vs. Alternative Assays

When evaluating the target engagement of a covalent bromoacetamide, researchers must choose an assay that preserves cellular context without requiring probe modification. The table below summarizes how CETSA compares to other prevalent techniques.

Table 1: Comparison of Target Engagement Assays for Covalent Inhibitors
Assay MethodologyCellular ContextRequires Chemical Tag?Suitability for Covalent BindersThroughputCost & Complexity
CETSA (Western Blot) Intact Cells / Tissues No (Label-free) Excellent. Covalent bonds cause massive, irreversible thermal shifts ( ΔTm​ ).MediumLow to Moderate
Competitive ABPP (Activity-Based Profiling)Intact Cells / LysateYes (Requires alkyne/azide probe for click chemistry)High. Directly maps the modified cysteine residue.LowHigh (Requires custom probe synthesis & Mass Spec)
DARTS (Drug Affinity Responsive Target Stability)Lysate (Primarily)No (Label-free)Moderate. Relies on protease resistance, which covalent binding may not always confer.MediumLow
TPP (Thermal Proteome Profiling)Intact Cells / TissuesNo (Label-free)Excellent. Unbiased, proteome-wide version of CETSA[3].HighVery High (Requires multiplexed quantitative Mass Spec)
SPR / BLI (Surface Plasmon Resonance)In vitro (Purified Protein)NoPoor for cellular validation. Lacks intracellular competition and metabolic context.HighModerate

The Verdict: For validating 4-[(2-Bromoacetyl)amino]-N-propylbenzamide, CETSA offers the optimal balance of physiological relevance, label-free execution, and accessibility[4]. Because covalent alkylation thermodynamically traps the target protein in a highly stable folded state, CETSA yields exceptionally clear, high-contrast melting curves compared to reversible inhibitors[5].

Mechanistic Causality: Why CETSA Works for Covalent Inhibitors

To utilize CETSA effectively, one must understand the thermodynamic causality driving the assay. Proteins in solution exist in a dynamic equilibrium between folded and unfolded states. When thermal energy (heat) is applied, the equilibrium shifts toward the unfolded state, exposing hydrophobic core residues that rapidly lead to irreversible protein aggregation.

When 4-[(2-Bromoacetyl)amino]-N-propylbenzamide enters the cell, it first forms a reversible, non-covalent complex with the target. This proximity drastically increases the local concentration of the α -bromoacetamide warhead near a nucleophilic cysteine, facilitating a rapid SN​2 substitution[1]. The resulting covalent bond acts as a permanent thermodynamic "staple." Because the protein is now physically tethered to the ligand, the activation energy required for thermal unfolding is significantly increased. Consequently, the modified protein remains soluble at temperatures where the unliganded protein would normally denature and precipitate[2].

Mechanism Target Target Protein (Native State) NonCov Non-Covalent Complex (Transient) Target->NonCov Recognition Compound 4-[(2-Bromoacetyl)amino]- N-propylbenzamide Compound->NonCov Binding CovAdduct Covalent Adduct (Irreversible Alkylation) NonCov->CovAdduct SN2 Attack (Cys-Thiol) Stabilized Thermally Stabilized Protein (High Tm) CovAdduct->Stabilized Thermodynamic Trapping

Mechanism of covalent target engagement and subsequent thermal stabilization.

Experimental Workflow: A Self-Validating CETSA Protocol

A robust CETSA protocol must be a self-validating system. It is not enough to simply observe a thermal shift; you must prove that the shift is driven by specific, intracellular covalent engagement. The following protocol integrates critical causality checks.

Phase 1: Intact Cell Treatment & Covalent Kinetics

Causality Check: Covalent binding is time-dependent. Unlike reversible inhibitors that reach equilibrium rapidly, covalent inhibitors exhibit continuous target depletion over time.

  • Seed Cells: Plate the target cell line (e.g., HCT116 or HEK293) in 6-well plates and culture to 70-80% confluency.

  • Compound Incubation: Treat cells with 4-[(2-Bromoacetyl)amino]-N-propylbenzamide (e.g., 10 µM) or a DMSO vehicle control.

    • Self-Validation Control: Include a parallel treatment using an inactive, non-electrophilic analog (e.g., an acetamide lacking the bromine atom) to prove that the ΔTm​ is dependent on the covalent warhead.

  • Time-Course: Incubate for 1, 2, and 4 hours. (A progressive increase in thermal stabilization over time confirms covalent mechanism).

Phase 2: Thermal Profiling

Causality Check: Heating induces unfolding. We must apply a precise temperature gradient to capture the exact melting point ( Tm​ ) of the target protein.

  • Harvest: Wash cells with PBS, detach, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into 8–10 PCR tubes (approx. 106 cells/tube).

  • Heating: Place the tubes in a thermal cycler programmed with a temperature gradient (e.g., 40°C to 64°C in 3°C increments). Heat for exactly 3 minutes.

  • Cooling: Immediately transfer the tubes to room temperature for 3 minutes, then snap-freeze in liquid nitrogen to halt any further thermodynamic changes[5].

Phase 3: Lysis and Separation

Causality Check: Denatured proteins aggregate. Centrifugation separates the aggregated (unbound) fraction from the soluble (ligand-bound) fraction.

  • Lysis: Subject the cells to 3 cycles of rapid freeze-thaw using liquid nitrogen and a 25°C water bath. Note: Avoid harsh detergents (like SDS) in the lysis buffer, as they will artificially denature the proteins and ruin the thermal profile.

  • Centrifugation: Spin the lysates at 20,000 × g for 20 minutes at 4°C.

  • Isolation: Carefully extract the supernatant. This fraction contains the thermally stabilized, soluble target protein.

Phase 4: Detection & Quantification
  • Western Blotting: Resolve the soluble fractions via SDS-PAGE and immunoblot for your specific target protein.

  • Data Analysis: Quantify band intensities using densitometry. Normalize the data to the lowest temperature point (100% soluble) and plot against temperature to generate melting curves.

Workflow Step1 1. Treatment Incubate intact cells with bromoacetamide Step2 2. Heating Aliquots heated to temperature gradient Step1->Step2 Step3 3. Lysis & Spin Centrifuge to remove aggregated proteins Step2->Step3 Step4 4. Detection Western Blot of soluble fraction Step3->Step4

Step-by-step experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Data Interpretation: Validating the Covalent Shift

When plotting the normalized soluble protein fraction against temperature, a successful target engagement event by 4-[(2-Bromoacetyl)amino]-N-propylbenzamide will present as a distinct rightward shift in the melting curve.

Table 2: Representative Quantitative Data (Covalent vs. Reversible)
Compound ClassTreatment ConditionApparent Tm​ (°C) ΔTm​ (°C)Time-Dependence
Vehicle DMSO Control46.2 ± 0.3N/ANone
Reversible Analog 10 µM, 2 Hours48.5 ± 0.4+2.3 Stable after 15 min
Covalent Probe 4-[(2-Bromoacetyl)...] (10 µM, 1 Hr)52.1 ± 0.5+5.9 Increasing shift
Covalent Probe 4-[(2-Bromoacetyl)...] (10 µM, 4 Hr)54.8 ± 0.2+8.6 Maximum shift

Interpretation: The massive ΔTm​ of +8.6°C is a hallmark of covalent modification. Because the α -bromoacetamide irreversibly alkylates the target, the protein cannot "breathe" or unfold without breaking covalent bonds. Furthermore, the time-dependent increase in Tm​ from 1 hour to 4 hours confirms the two-step kinetic mechanism ( KI​ followed by kinact​ ) characteristic of targeted covalent inhibitors. If the target engagement was purely reversible, the maximum ΔTm​ would be achieved almost immediately upon cellular equilibration.

By utilizing this self-validating CETSA workflow, researchers can definitively prove that 4-[(2-Bromoacetyl)amino]-N-propylbenzamide penetrates the cell membrane, navigates the crowded intracellular milieu, and successfully alkylates its intended biological target.

References

  • [1] Eaton, J. K., et al. "Structure–activity relationships of glutathione peroxidase 4 inhibitor warheads." ChemRxiv / NIH (2019). Available at:[Link]

  • [3] Savitski, M. M., et al. "PROTEOMICS: Tracking cancer drugs in living cells by thermal profiling of the proteome." Science 346.6205 (2014). Available at:[Link]

  • [2] Martinez Molina, D., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science 341.6141 (2013): 84-87. Available at:[Link]

  • [5] Jafari, R., et al. "The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies." Annual Review of Pharmacology and Toxicology (2015). Available at:[Link]

  • [4] Lim, S. M., et al. "A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2." ACS Chemical Biology (2021). Available at:[Link]

Sources

Comparative

LC-MS/MS validation of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide cross-linking sites

LC-MS/MS Validation of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide Cross-Linking Sites: A Comparative Guide Executive Summary In structural proteomics and targeted covalent drug development, mapping the exact interaction...

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Author: BenchChem Technical Support Team. Date: April 2026

LC-MS/MS Validation of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide Cross-Linking Sites: A Comparative Guide

Executive Summary

In structural proteomics and targeted covalent drug development, mapping the exact interaction sites of electrophilic warheads is critical. The compound 4-[(2-Bromoacetyl)amino]-N-propylbenzamide utilizes a bromoacetamide moiety to selectively target highly nucleophilic cysteine residues. Validating these covalent modification sites via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires a highly optimized workflow to preserve the thioether bond during ionization and fragmentation, ensuring unambiguous site localization.

Mechanistic Superiority: Why Bromoacetamides?

As a Senior Application Scientist, I frequently see experimental artifacts arising from poor cross-linker selection. The choice of a bromoacetamide warhead over traditional alkylating agents is driven by the need for thermodynamic stability and strict residue specificity.

  • Target Specificity via SN​2 Kinetics : Bromoacetamides react with free thiols via an SN​2 nucleophilic substitution mechanism. While iodoacetamides (IAA) are highly reactive, they frequently suffer from off-target over-alkylation, modifying methionine, histidine, and lysine residues at high concentrations or prolonged incubation times[1]. Bromoacetamides offer a more controlled reaction kinetic, minimizing these data-confounding artifacts[2].

  • Absolute Adduct Stability : Unlike maleimide-based probes, which are prone to hydrolysis (ring-opening) and retro-Michael addition (resulting in the loss of the modification during sample prep), the thioether bond formed by bromoacetamides is non-hydrolyzable. It remains highly stable under physiological conditions and withstands collision-induced dissociation (CID/HCD) during MS/MS[2].

Reaction Target Target Protein (Free Cysteine -SH) Complex Covalent Thioether Adduct (+218.1056 Da Shift) Target->Complex Nucleophilic Attack (pH 7.5-8.0) Probe 4-[(2-Bromoacetyl)amino]- N-propylbenzamide Probe->Complex Loss of HBr

SN2 nucleophilic attack of a cysteine thiol on the bromoacetamide warhead.

Comparative Performance Analysis

To contextualize the performance of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide, we compare it against standard alkylating agents and cross-linkers used in MS workflows.

Feature4-[(2-Bromoacetyl)amino]-N-propylbenzamideIodoacetamide (IAA)N-Ethylmaleimide (NEM)DSSO (Lys-Reactive)
Primary Target Cysteine (-SH)Cysteine (-SH)Cysteine (-SH)Lysine (-NH2)
Reaction Mechanism SN​2 Substitution SN​2 SubstitutionMichael AdditionAcylation
Off-Target Reactivity LowHigh (Met, Lys, His)[1]Moderate (Lys at pH > 8)Low
Adduct Stability Excellent (Non-hydrolyzable)[2]ExcellentPoor (Hydrolyzes)Excellent
MS/MS Mass Shift +218.1056 Da+57.0215 Da+125.0477 Da+158.0038 Da
Light Sensitivity LowHigh (Requires dark)[3]LowLow

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure high-confidence identification of the cross-linking sites, the sample preparation must prevent competitive inhibition.

Crucial Causality Note : Dithiothreitol (DTT) and β -mercaptoethanol (BME) must be strictly avoided during the reduction phase prior to labeling. These reagents contain free thiols that act as competitive nucleophiles, rapidly quenching the bromoacetamide probe[4]. Tris(2-carboxyethyl)phosphine (TCEP) must be used instead, as its phosphine core reduces disulfides efficiently without reacting with electrophilic warheads[5].

Step-by-Step Methodology:

  • Reduction : Dilute the target protein to 1 mg/mL in 50 mM HEPES buffer (pH 7.5). Add TCEP to a final concentration of 5 mM. Incubate at 37°C for 30 minutes to fully reduce disulfide bonds[6].

  • Covalent Labeling : Add 4-[(2-Bromoacetyl)amino]-N-propylbenzamide (dissolved in DMSO) to a final concentration of 50-100 µM (maintain DMSO < 5% v/v). Incubate at room temperature for 2 hours.

  • Quenching : Quench the unreacted probe by adding DTT to a final concentration of 20 mM, incubating for 15 minutes[3]. Note: DTT is safe to use here because the target cysteines are already irreversibly alkylated.

  • Digestion : Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.

  • Desalting : Acidify the digest with 1% Formic Acid (FA) and desalt using C18 StageTips. Elute in 80% Acetonitrile (ACN) / 0.1% FA, and dry via vacuum centrifugation.

  • LC-MS/MS Acquisition : Resuspend peptides in 0.1% FA. Inject onto a C18 nano-column coupled to a high-resolution Orbitrap mass spectrometer.

    • MS1: Resolution 120,000; Scan range 350-1500 m/z.

    • MS2: Data-dependent acquisition (DDA) using Higher-energy Collisional Dissociation (HCD) at a Normalized Collision Energy (NCE) of 28-30%. HCD is ideal here because the thioether bond will remain intact, allowing standard b- and y-ion sequencing.

  • Data Analysis : Search raw files using MaxQuant or Proteome Discoverer. Set the specific Cysteine modification (+218.1056 Da ) as a variable modification. Filter for a False Discovery Rate (FDR) < 1%.

Workflow Step1 1. Reduction TCEP (Avoid DTT to prevent quenching) Step2 2. Covalent Labeling Incubate probe (pH 7.5-8.0) Step1->Step2 Step3 3. Digestion Trypsin cleavage (37°C) Step2->Step3 Step4 4. LC Separation Reverse-phase nanoLC Step3->Step4 Step5 5. MS/MS High-res MS1 & HCD MS2 Step4->Step5 Step6 6. Data Analysis Search +218.1056 Da on Cys Step5->Step6

Step-by-step LC-MS/MS workflow for validating bromoacetamide cross-linking sites.

Sources

Validation

A Researcher's Guide to Comparing the Cell Permeability of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide and Its Structural Analogs

Introduction: The Critical Role of Permeability in Drug Discovery In the journey of a drug from concept to clinic, its ability to effectively cross cellular barriers is a fundamental determinant of success. Cell permeabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Permeability in Drug Discovery

In the journey of a drug from concept to clinic, its ability to effectively cross cellular barriers is a fundamental determinant of success. Cell permeability, a measure of how easily a molecule can pass through a cell membrane, directly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Compounds with poor permeability often fail in development due to low bioavailability, necessitating a rigorous, early-stage assessment of this key physicochemical property.[3]

The benzamide scaffold is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents.[4][5][6] This guide focuses on a specific derivative, 4-[(2-Bromoacetyl)amino]-N-propylbenzamide (Compound A) , a molecule of interest for its potential as a covalent binder. To optimize its therapeutic potential, a thorough understanding of its structure-permeability relationship (SPR) is essential.[7][8]

This guide provides a comprehensive framework for comparing the cell permeability of Compound A with a rationally designed set of structural analogs. We will explore a dual-assay strategy, leveraging the strengths of both a high-throughput, cell-free model and a more physiologically relevant cell-based model. This approach provides a robust, self-validating system to dissect the mechanisms of membrane transport and guide lead optimization.

Our Analogs for this Comparative Study:

To build a clear structure-permeability relationship, we will investigate the following hypothetical analogs alongside our parent compound:

  • Compound A (Parent): 4-[(2-Bromoacetyl)amino]-N-propylbenzamide

  • Analog 1 (Shorter Chain): 4-[(2-Bromoacetyl)amino]-N-ethyl benzamide

  • Analog 2 (Longer Chain): 4-[(2-Bromoacetyl)amino]-N-pentyl benzamide

  • Analog 3 (Ring Substitution): 2-Fluoro -4-[(2-Bromoacetyl)amino]-N-propylbenzamide

This selection allows us to probe the effects of N-alkyl chain length, which directly modulates lipophilicity, and the impact of an electron-withdrawing ring substituent.

Experimental Design: A Dual-Assay Strategy for Comprehensive Insight

To gain a holistic understanding of permeability, we employ a two-tiered approach. This strategy is designed to first isolate passive diffusion and then to evaluate permeability in a more complex biological system that includes active transport mechanisms.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive, transcellular diffusion.[9][10] It serves as an excellent primary screen to rank compounds based on their intrinsic ability to cross a lipid barrier, a process heavily influenced by lipophilicity.[11][12] Its simplicity and low cost make it ideal for early-stage discovery.[11]

  • Caco-2 Cell Permeability Assay: This assay is the industry gold standard for predicting oral drug absorption.[13][14][15] It uses a monolayer of human colon adenocarcinoma (Caco-2) cells, which differentiate to form tight junctions and express transporters that mimic the intestinal epithelium.[16][17] This model captures multiple transport routes, including passive diffusion and active transport (both uptake and efflux), providing a more accurate prediction of in vivo behavior.[14][18]

By comparing the results from PAMPA (passive only) with Caco-2 (passive + active), we can diagnose the primary mechanism of transport for each analog and identify potential liabilities, such as susceptibility to efflux pumps like P-glycoprotein (P-gp).[10]

G cluster_0 Overall Experimental Strategy Compound Parent Compound & Structural Analogs PAMPA PAMPA Assay (Passive Diffusion) Compound->PAMPA Caco2 Bidirectional Caco-2 Assay (Passive + Active Transport) Compound->Caco2 Analysis Comparative Analysis (Papp, Efflux Ratio) PAMPA->Analysis Caco2->Analysis SPR Structure-Permeability Relationship (SPR) Analysis->SPR

Caption: High-level workflow for permeability assessment.

Methodology Part I: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model measures the diffusion of a compound from a donor well, through a filter coated with a lipid solution (e.g., 1% lecithin in dodecane), to an acceptor well.[9][11]

Detailed Experimental Protocol: PAMPA
  • Preparation of Solutions:

    • Lipid Solution: Prepare a 1% (w/v) solution of L-α-phosphatidylcholine (lecithin) in dodecane. Sonicate until fully dissolved.

    • Test Compound Stock: Prepare 10 mM stock solutions of Compound A and its analogs in 100% DMSO.

    • Donor Solution: Dilute the stock solutions to a final concentration of 10-20 µM in a suitable aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be ≤1%.

    • Acceptor Solution: Use the same aqueous buffer as the donor solution, which may contain a "sink" agent like 1% BSA for poorly soluble compounds.[19]

  • Assay Plate Preparation:

    • Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.

    • Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the donor plate. Allow the solvent to evaporate for approximately 20 minutes.[12]

    • Add 300 µL of acceptor solution to each well of the acceptor plate.

  • Permeability Assay Execution:

    • Add 150 µL of the donor solution (containing the test compound) to each well of the lipid-coated donor plate.

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

    • Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking (e.g., 50-100 rpm).[20] To minimize evaporation, place the assembly in a humidified chamber.

  • Sample Analysis & Data Calculation:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in the donor (CD(t)) and acceptor (CA(t)) wells using a suitable analytical method, typically LC-MS/MS. Also, measure the initial donor concentration (CD(0)).

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp (cm/s) = [ -ln(1 - CA(t) / Cequilibrium) ] / [ A * (1/VD + 1/VA) * t ]

    Where:

    • Cequilibrium = (CD(0) * VD) / (VD + VA)

    • A = Effective membrane area (cm²)

    • VD = Volume of donor well (cm³)

    • VA = Volume of acceptor well (cm³)

    • t = Incubation time (seconds)

G cluster_pampa PAMPA Workflow prep Prepare Solutions (Lipid, Donor, Acceptor) coat Coat Donor Plate with Lipid Membrane prep->coat add_acceptor Add Buffer to Acceptor Plate prep->add_acceptor add_donor Add Compound to Donor Plate coat->add_donor incubate Incubate 'Sandwich' Plate (4-16h, RT) add_acceptor->incubate add_donor->incubate analyze Analyze Concentrations (LC-MS/MS) incubate->analyze calculate Calculate Papp analyze->calculate

Caption: Step-by-step workflow for the PAMPA experiment.

Methodology Part II: Caco-2 Cell Permeability Assay

This assay measures compound transport across a living cell monolayer, providing data on both passive permeability and active transport.[21]

Detailed Experimental Protocol: Caco-2
  • Cell Culture and Seeding:

    • Culture Caco-2 cells (ATCC HTB-37) according to supplier recommendations.

    • Seed cells onto semi-permeable filter inserts (e.g., 24-well Transwell plates) at a density of ~60,000 cells/cm².[18]

    • Culture the cells for 21-25 days to allow for spontaneous differentiation into a polarized monolayer. Change the medium every 2-3 days.[18]

  • Monolayer Integrity Verification (Self-Validation):

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values >250 Ω·cm², which indicates a confluent, tight monolayer.[14][18]

    • Additionally, perform a Lucifer Yellow permeability test. The Papp for this low-permeability marker should be <1.0 x 10-6 cm/s, confirming the integrity of the tight junctions.

  • Bidirectional Transport Assay:

    • Wash the cell monolayers with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).

    • A→B (Apical to Basolateral) Transport:

      • Add the test compound (typically 1-10 µM in HBSS) to the apical (donor) compartment.

      • Add fresh HBSS to the basolateral (receiver) compartment.

    • B→A (Basolateral to Apical) Transport:

      • Add the test compound to the basolateral (donor) compartment.

      • Add fresh HBSS to the apical (receiver) compartment.

    • Incubate at 37°C, 5% CO₂ for 1-2 hours with gentle shaking.[14][15]

  • Sample Analysis & Data Calculation:

    • At the end of the incubation, take samples from both the donor and receiver compartments.

    • Analyze compound concentrations via LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for each direction:

    Papp (cm/s) = (VR / (A * t)) * (CR / CD(0))

    Where:

    • VR = Volume of the receiver compartment (cm³)

    • A = Surface area of the membrane (cm²)

    • t = Incubation time (seconds)

    • CR = Compound concentration in the receiver compartment

    • CD(0) = Initial compound concentration in the donor compartment

    • Calculate the Efflux Ratio (ER) :

    ER = Papp (B→A) / Papp (A→B)

    An ER > 2 is a strong indicator that the compound is a substrate for an active efflux transporter.[16]

G cluster_caco2 Bidirectional Caco-2 Workflow cluster_transport Transport Experiment (2h, 37°C) culture Culture Caco-2 Cells on Transwell Inserts (21-25 days) validate Validate Monolayer Integrity (TEER & Lucifer Yellow) culture->validate ab A→B Assay: Dose Apical validate->ab ba B→A Assay: Dose Basolateral validate->ba analyze Analyze Concentrations in Donor & Receiver (LC-MS/MS) ab->analyze ba->analyze calculate Calculate Papp (A→B), Papp (B→A) & Efflux Ratio analyze->calculate

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Results: A Comparative Data Analysis

The following table presents hypothetical but plausible data for our compound series, designed to illustrate key principles of structure-permeability relationships.

CompoundModificationLogD @ pH 7.4 (Predicted)PAMPA Papp (x 10-6 cm/s)Caco-2 Papp (A→B) (x 10-6 cm/s)Caco-2 Papp (B→A) (x 10-6 cm/s)Efflux Ratio (ER)
A (Parent) N-propyl2.18.54.212.63.0
Analog 1 N-ethyl1.64.12.53.01.2
Analog 2 N-pentyl3.115.25.128.15.5
Analog 3 2-Fluoro, N-propyl2.39.86.57.81.2
Controls
AtenololLow Permeability-0.1< 0.10.20.31.5
PropranololHigh Permeability3.0> 1018.522.21.2

Discussion and Interpretation: From Data to Drug Design Insights

The combined data from our two assays provides a powerful narrative for guiding medicinal chemistry efforts.

  • Effect of Lipophilicity (Alkyl Chain Length): As predicted, increasing the alkyl chain length from ethyl (Analog 1) to propyl (Compound A) to pentyl (Analog 2) progressively increases lipophilicity (LogD).[1][22] This correlates directly with higher passive permeability, as seen in the PAMPA Papp values.[10] However, the Caco-2 data reveals a more complex story. While the A→B permeability increases, the efflux ratio (ER) also rises dramatically, from 1.2 for the ethyl analog to 5.5 for the pentyl analog. This strongly suggests that as lipophilicity increases, these compounds become better substrates for an efflux pump, likely P-gp.[16] The high ER for Analog 2 would be a significant liability for oral bioavailability, a critical insight not available from the PAMPA data alone.

  • Effect of Ring Substitution (Fluorination): The addition of a fluorine atom in Analog 3 had a modest effect on lipophilicity but a profound impact on active transport. The PAMPA Papp is slightly higher than the parent compound, as expected. Critically, in the Caco-2 assay, the A→B permeability is improved, and the efflux ratio is reduced to 1.2. This suggests that the fluoro group, perhaps through steric or electronic effects, disrupts the interaction with the efflux transporter. This is a common strategy in medicinal chemistry to "steer" molecules away from efflux pumps and is a clear win for this analog.

G cluster_spr Structure-Permeability Relationship Insights IncLipo Increase Lipophilicity (Longer Alkyl Chain) Pam_Inc ↑ PAMPA Papp (Higher Passive Permeability) IncLipo->Pam_Inc Caco_Efflux ↑ Caco-2 Efflux Ratio (P-gp Substrate Liability) IncLipo->Caco_Efflux AddFluoro Add Fluoro Group (Analog 3) Pam_Fluoro ~ PAMPA Papp (Similar Passive Permeability) AddFluoro->Pam_Fluoro Caco_NoEfflux ↓ Caco-2 Efflux Ratio (Efflux Avoidance) AddFluoro->Caco_NoEfflux

Caption: Key structure-permeability findings from the study.

Conclusion

This guide outlines a robust, dual-assay strategy for comparing the cell permeability of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide and its analogs. By integrating the high-throughput capabilities of the PAMPA assay with the detailed mechanistic insights from the Caco-2 model, researchers can build a comprehensive understanding of a compound's structure-permeability relationship. Our case study demonstrates how systematic structural modifications can impact not only passive diffusion but also interactions with active transporters. The findings clearly show that while increasing lipophilicity can enhance passive permeability, it may come at the cost of increased efflux. Conversely, strategic modifications like fluorination can mitigate efflux liability, providing a clear path forward for lead optimization. This integrated approach is invaluable for making informed decisions, de-risking candidates early, and ultimately accelerating the journey toward new therapeutics.

References

Sources

Comparative

Isothermal titration calorimetry (ITC) validation for 4-[(2-Bromoacetyl)amino]-N-propylbenzamide binding

Biophysical Validation of Covalent Binders: ITC vs. Orthogonal Techniques for 4-[(2-Bromoacetyl)amino]-N-propylbenzamide The development of targeted covalent inhibitors (TCIs) requires rigorous biophysical validation to...

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Author: BenchChem Technical Support Team. Date: April 2026

Biophysical Validation of Covalent Binders: ITC vs. Orthogonal Techniques for 4-[(2-Bromoacetyl)amino]-N-propylbenzamide

The development of targeted covalent inhibitors (TCIs) requires rigorous biophysical validation to differentiate between transient non-covalent affinity ( Ki​ ) and the irreversible rate of covalent bond formation ( kinact​ ). The compound 4-[(2-Bromoacetyl)amino]-N-propylbenzamide serves as a quintessential model for this challenge. It features an N-propylbenzamide recognition moiety that drives initial non-covalent target engagement, coupled with an α -haloacetamide (bromoacetyl) electrophilic warhead designed to irreversibly alkylate a target nucleophile—typically a cysteine thiolate.

Standard equilibrium biophysics fail for covalent probes because the binding reaction never reaches equilibrium; it is driven to completion by the irreversible alkylation step. This guide provides an in-depth comparative analysis and self-validating methodologies for characterizing this bromoacetyl probe using Isothermal Titration Calorimetry Kinetic Competition (ITC-KC) alongside orthogonal techniques.

Mechanistic Context: The Two-Step Covalent Binding Model

Covalent inhibition by bromoacetyl-containing compounds proceeds via a two-step mechanism. First, the inhibitor (I) reversibly binds the enzyme (E) to form a non-covalent complex (E·I). The proximity of the bromoacetyl α -carbon to the target cysteine then drives an SN​2 nucleophilic substitution, resulting in the irreversible covalent complex (E-I).

CovalentMechanism E Target Protein (Free Cysteine) EI Non-Covalent Complex (E·I) E->EI + I (kon) I 4-[(2-Bromoacetyl)amino]- N-propylbenzamide I->EI EI->E (koff) EI_cov Covalent Complex (E-I) EI->EI_cov Alkylation (kinact)

Two-step kinetic mechanism of covalent enzyme inhibition by bromoacetyl electrophiles.

Biophysical Platform Comparison

To accurately profile 4-[(2-Bromoacetyl)amino]-N-propylbenzamide, scientists must choose techniques capable of resolving time-dependent kinetics. While standard ITC measures the enthalpy of binding ( ΔH ), the continuous heat generated by the irreversible alkylation obscures the non-covalent binding phase. Therefore, 1 has emerged as the gold standard, measuring the reduction in catalytic heat flow as the enzyme is inactivated[1].

The table below objectively compares ITC-KC against Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), and Differential Scanning Fluorimetry (DSF) for validating this specific bromoacetyl probe.

FeatureITC Kinetic Competition (ITC-KC)Surface Plasmon Resonance (SPR)Microscale Thermophoresis (MST)Differential Scanning Fluorimetry (DSF)
Primary Output Ki​ , kinact​ , Mechanism kon​ , koff​ , kinact​ Apparent Kd​ ΔTm​ (Qualitative)
Immobilization Label-free, in-solutionRequired (Risk of masking sites)Fluorescent label requiredLabel-free (Dye required)
Covalent Suitability Excellent (Real-time decay)Excellent (Washout confirms covalency)Poor (Cannot distinguish covalent vs tight non-covalent)Moderate (Confirms target engagement)
Throughput LowMediumMediumHigh
Causality of Signal Loss of catalytic heat flowMass accumulation on sensorHydration shell alterationHydrophobic core exposure

Self-Validating ITC-KC Methodology

Causality in Experimental Design: Why use ITC-KC? By placing the enzyme and a reporter substrate in the calorimeter cell, a steady-state heat flow ( dq/dt ) is generated by the catalytic turnover. When 4-[(2-Bromoacetyl)amino]-N-propylbenzamide is injected, it binds and covalently inactivates the enzyme. The resulting exponential decay in heat flow directly correlates to the depletion of active enzyme[2]. This provides a direct, label-free readout of enzyme activity and its variation in response to inhibitor binding[3].

ITCKC_Workflow Step1 1. Baseline Calibration Equilibrate Enzyme + Substrate Step2 2. Steady-State Catalysis Monitor Constant Heat Flow (dq/dt) Step1->Step2 Step3 3. Inhibitor Injection Titrate Bromoacetyl Probe Step2->Step3 Step4 4. Kinetic Decay Monitoring Measure Heat Flow Reduction Step3->Step4 Step5 5. Thermodynamic Extraction Calculate Ki and kinact Step4->Step5

Step-by-step workflow for Isothermal Titration Calorimetry Kinetic Competition (ITC-KC).

Step-by-Step ITC-KC Protocol

Note: This protocol is designed as a self-validating system. Every step includes internal controls to rule out artifacts.

  • Buffer Preparation & pH Control (Critical): Prepare a non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl) strictly at pH 6.5–7.0. Causality: Bromoacetyl groups exhibit high chemoselectivity for thiols at pH 6.5. At pH > 8.0, they begin cross-reacting with primary amines (e.g., lysine residues or Tris buffer), which would artificially inflate the observed inactivation rate and cause off-target heat generation[4].

  • Elimination of Thiol Additives: Strictly omit Dithiothreitol (DTT) or β -mercaptoethanol. If a reducing environment is necessary to maintain the target cysteine, use minimal TCEP (Tris(2-carboxyethyl)phosphine), as it lacks a free thiol.

  • Baseline Establishment (Self-Validation Step 1): Load the target enzyme (e.g., 10 nM) and a saturating concentration of substrate into the ITC cell. Monitor the heat flow until a steady-state baseline is achieved. Validation: A flat, non-zero baseline confirms the enzyme is actively turning over substrate without rapid degradation.

  • Inhibitor Injection: Inject 4-[(2-Bromoacetyl)amino]-N-propylbenzamide from the syringe (e.g., 5 μ M) into the cell.

  • Kinetic Decay Monitoring: Monitor the exponential decay of the heat signal as the enzyme is covalently inactivated. The time constant of this decay yields the pseudo-first-order inactivation rate ( kobs​ ).

  • Reversibility Check (Self-Validation Step 2): Once the heat flow returns to the pre-substrate baseline (indicating complete enzyme inactivation), perform a second injection of substrate. Validation: The absence of a new heat signal definitively proves that the enzyme has been irreversibly inactivated, confirming the covalent mechanism[1].

Orthogonal Validation: SPR Protocol

To ensure the trustworthiness of the ITC-KC data, orthogonal validation via Surface Plasmon Resonance (SPR) is mandatory. SPR provides direct physical evidence of the irreversible mass accumulation.

Step-by-Step SPR Protocol
  • Sensor Chip Functionalization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling.

  • Mutant Control (Self-Validation Step 1): On a reference channel, immobilize a mutant version of the target protein where the catalytic/target cysteine has been mutated to alanine (Cys Ala). Causality: If 4-[(2-Bromoacetyl)amino]-N-propylbenzamide shows irreversible binding to this mutant channel, it indicates non-specific alkylation of other surface residues, flagging the compound as a promiscuous binder.

  • Analyte Injection: Inject the bromoacetyl probe across both channels at varying concentrations (0.1 μ M to 10 μ M) for a contact time of 180 seconds.

  • Dissociation Phase Monitoring: Flow running buffer over the chip for 600 seconds. Validation: A flat dissociation curve (zero off-rate) on the wild-type channel, combined with complete washout on the mutant channel, provides definitive proof of targeted covalent bond formation.

Data Interpretation & Troubleshooting

When analyzing the ITC-KC thermogram for 4-[(2-Bromoacetyl)amino]-N-propylbenzamide, plot kobs​ against the inhibitor concentration.

  • Hyperbolic Fit: If the plot is hyperbolic, it indicates a classic two-step mechanism. The asymptote of the curve provides kinact​ , and the concentration at half-maximal kobs​ provides Ki​ .

  • Linear Fit: If the plot is strictly linear, the initial non-covalent binding is extremely weak ( Ki​ is much higher than the tested concentrations), and only the second-order rate constant ( kinact​/Ki​ ) can be reliably extracted.

By strictly controlling the pH to leverage the differential reactivity of the bromoacetyl function[4] and utilizing the direct catalytic readout of ITC-KC[2], researchers can confidently validate the binding profile of this compound, ensuring high-quality data for downstream drug development pipelines.

References

  • 1 - Analytical Chemistry, ACS Publications. 2.3 - Frontiers in Pharmacology, PMC.

  • 2 - Nature Communications, ResearchGate. 4.4 - European Journal of Immunology, ResearchGate.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide

Hazard Assessment and Chemical Profile As a Senior Application Scientist, the first step in any disposal procedure is a thorough understanding of the material's inherent risks. 4-[(2-Bromoacetyl)amino]-N-propylbenzamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment and Chemical Profile

As a Senior Application Scientist, the first step in any disposal procedure is a thorough understanding of the material's inherent risks. 4-[(2-Bromoacetyl)amino]-N-propylbenzamide combines two key functional groups that dictate its hazard profile: a reactive bromoacetyl group and a benzamide core . The bromoacetyl moiety makes the compound a reactive electrophile and a lachrymator, while the benzamide structure is associated with potential toxicity.

This compound must be handled as a hazardous substance. Its classification as a halogenated organic compound is the primary determinant for its waste segregation and disposal pathway.

Chemical Identity & Properties
IUPAC Name 4-[(2-bromoacetyl)amino]-N-propylbenzamide
Molecular Formula C₁₂H₁₅BrN₂O₂[1]
Molecular Weight 299.16 g/mol
Appearance Solid (predicted)
Potential Hazard Profile (Based on Analogous Compounds) Rationale & Causality
Halogenated Organic Waste The presence of bromine classifies it as a halogenated waste, which requires specific disposal methods like high-temperature incineration to prevent the formation of toxic dioxins and furans.[2][3][4]
Skin & Eye Irritant/Corrosive Bromoacetyl compounds are known to be highly reactive and can cause severe irritation or chemical burns to skin and eyes upon contact.[5][6][7][8]
Respiratory Tract Irritant Inhalation of dust or aerosols can irritate the respiratory system.[5][9][10]
Acutely Toxic Bromoacetyl bromide, a related compound, is toxic by ingestion, inhalation, and skin absorption.[6][8] It is prudent to handle the target compound with the same level of caution.
Reactive Hazard The bromoacetyl group is incompatible with strong bases, oxidizing agents, and alcohols, and may react violently.[6][11]

Immediate Safety Precautions & Personal Protective Equipment (PPE)

Given the potential hazards, a stringent PPE protocol is non-negotiable to create a self-validating system of safety where exposure is minimized by default.

PPE Category Specification & Rationale
Eye Protection Wear chemical safety goggles and a face shield (if there is a splash risk) that conform to OSHA 29 CFR 1910.133 or EN166 (EU) standards. The corrosive potential of bromoacetyl compounds necessitates full protection against splashes.[5]
Hand Protection Use chemical-resistant, disposable gloves (e.g., Nitrile rubber) with sufficient thickness. Always inspect gloves before use and dispose of contaminated gloves immediately after handling or cleaning up a spill.[12]
Body Protection A fully buttoned lab coat is mandatory. For larger quantities or significant spill risk, a chemical-resistant apron should be worn over the lab coat to prevent skin contact.[12]
Respiratory Protection All handling of the solid compound should occur within a certified chemical fume hood to control exposure to dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[12]

Step-by-Step Disposal Protocol

The proper disposal of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide is governed by its classification as a halogenated hazardous waste. Adherence to these steps ensures regulatory compliance and laboratory safety.

Step 1: Waste Characterization and Segregation

This is the most critical step. Due to the bromine atom, this compound is a halogenated organic waste .

  • Action: Designate a specific waste container solely for "Halogenated Organic Solids" or "Halogenated Organic Liquids."

  • Causality: Never mix halogenated waste with non-halogenated waste.[3][13] Disposal costs for halogenated materials are significantly higher due to the need for specialized incineration processes.[13] Mixing waste streams leads to costly re-segregation and potential regulatory fines.

Step 2: Container Selection

The integrity of the waste container is paramount to preventing leaks and exposure.

  • Action:

    • Solid Waste: Use a wide-mouth, high-density polyethylene (HDPE) or glass container with a screw-on, leak-proof cap.

    • Liquid Waste (Solutions): Use a compatible glass or HDPE solvent bottle with a secure, threaded cap.[14]

  • Causality: The container must be chemically resistant to the waste and any solvents used.[14][15] Unsuitable containers, such as metal cans for corrosive materials or containers with loose-fitting lids, can degrade and cause a dangerous spill.[14][16]

Step 3: Waste Collection

Accumulate waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[15][17]

  • Action:

    • Unused Solid: Carefully transfer any unused or expired solid compound into the designated solid waste container.

    • Contaminated Materials: Place all items with gross contamination (e.g., weighing papers, pipette tips, gloves) into the solid waste container.

    • Solutions: Collect all solutions containing the compound in the designated liquid waste container.

  • Causality: Do not fill liquid containers beyond 80-90% capacity.[14][16] This headspace allows for vapor expansion, preventing a pressure buildup that could rupture the container.

Step 4: Labeling

Proper labeling is a strict requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[15][16]

  • Action: As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's EHS department. The label must include:

    • The words "Hazardous Waste" .[13]

    • The full, unabbreviated chemical name: "Waste 4-[(2-Bromoacetyl)amino]-N-propylbenzamide" . If in a solution, list all components and their approximate percentages.[2][13]

    • The Accumulation Start Date (the date the first waste was added).[14]

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

  • Causality: Accurate labeling prevents accidental mixing of incompatible chemicals and provides essential information for emergency responders and waste disposal personnel.[18]

Step 5: Storage in a Satellite Accumulation Area (SAA)

The SAA must be managed correctly to remain compliant.

  • Action: Store the sealed and labeled waste container in a designated SAA that is at or near the point of generation and under the control of laboratory personnel.[15][17] The container must be kept in a secondary containment bin to catch any potential leaks.

  • Causality: Storing waste away from general lab traffic and incompatible materials (acids, bases, oxidizers) minimizes the risk of accidental spills or dangerous reactions.[15][19] Secondary containment is a regulatory requirement and a critical safety measure.[14][15]

Step 6: Arranging for Final Disposal

Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[2][4]

  • Action: Once the container is full or has been stored for the maximum allowable time (typically 6-9 months, check with your EHS), contact your institution's EHS department to schedule a pickup.[14][15]

  • Causality: Final disposal must be handled by a licensed hazardous waste contractor who will transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF), likely for high-temperature incineration.[16][20]

Emergency Procedures: Spill and Exposure Management

Scenario Immediate Response Protocol
Small Spill (<100 mL or ~10g) 1. Alert personnel in the immediate area. 2. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels. 3. Carefully sweep or scoop the absorbed material into the designated halogenated solid waste container.[2][4] 4. Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Large Spill 1. Evacuate the laboratory immediately. Activate the fire alarm if necessary to ensure full evacuation.[2] 2. Close the laboratory doors and prevent re-entry. 3. Call your institution's emergency number or 911. 4. Provide responders with the chemical name and any available hazard information.
Personnel Exposure: Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[21][22] 2. Seek immediate medical attention.
Personnel Exposure: Eye Contact 1. Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[9][21] 2. Seek immediate medical attention.
Personnel Exposure: Inhalation 1. Move the affected person to fresh air immediately.[9][21] 2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. 3. Seek immediate medical attention.
Personnel Exposure: Ingestion 1. Do NOT induce vomiting. [9] 2. Rinse the mouth thoroughly with water. 3. Seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide.

G cluster_0 Waste Generation & Initial Handling cluster_1 Segregation & Containerization cluster_2 Labeling & Storage cluster_3 Final Disposal start Generation of Waste (Unused solid, Contaminated labware, Solutions) ppe Ensure Full PPE is Worn (Goggles, Gloves, Lab Coat) start->ppe Step 1 segregate Characterize as HALOGENATED WASTE ppe->segregate Step 2 container Select Compatible Container (HDPE or Glass with Screw Cap) segregate->container collect Collect Waste (Do not exceed 80% capacity) container->collect label_node Affix Hazardous Waste Label - Full Chemical Name - 'Hazardous Waste' - Accumulation Date collect->label_node Step 3 store Store in Designated SAA - At/Near Point of Generation - Secondary Containment ehs_pickup Contact EHS for Pickup store->ehs_pickup Step 4 final_disposal Disposal via Licensed Contractor (High-Temperature Incineration) ehs_pickup->final_disposal

Sources

Handling

A Senior Application Scientist's Guide to Safely Handling 4-[(2-Bromoacetyl)amino]-N-propylbenzamide

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. The compound 4-[(2-Bromoacetyl)amino]-N-propylbenzamide, while...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. The compound 4-[(2-Bromoacetyl)amino]-N-propylbenzamide, while a potentially valuable intermediate or research tool, possesses a reactive functional group that necessitates a rigorous and well-understood handling protocol. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to handle this compound with confidence and care, ensuring both personal safety and the integrity of your research.

Hazard Assessment: Understanding the Reactivity of the Bromoacetyl Moiety

The primary driver for the stringent handling procedures for 4-[(2-Bromoacetyl)amino]-N-propylbenzamide is the bromoacetyl group . This functional group is a potent electrophile, making the entire molecule an alkylating agent .

Why this matters: Alkylating agents react readily with nucleophiles. In a biological context, this includes the amine, sulfhydryl, and hydroxyl groups found in amino acids and DNA. This reactivity is the basis for its potential hazards:

  • Severe Irritation and Burns: Contact with skin or eyes can lead to immediate irritation and chemical burns as the compound alkylates proteins in the tissue.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of the powder can cause irritation and damage to the respiratory system.[4][5][6]

  • Potential for Systemic Toxicity and Mutagenicity: While specific data for this exact compound is limited, alkylating agents as a class are often treated as potential mutagens. Therefore, minimizing exposure is paramount.

Due to these inherent risks, this compound must be handled with engineering controls and a comprehensive suite of Personal Protective Equipment (PPE) at all times.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a suggestion but a critical barrier between the researcher and the chemical hazard.[7] The following table outlines the minimum required PPE for various laboratory operations involving 4-[(2-Bromoacetyl)amino]-N-propylbenzamide.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Receiving/Storage Single pair of nitrile glovesSafety glassesLab coatNot required if container is sealed
Weighing (Solid) Double pair of nitrile glovesSafety goggles and face shieldDisposable, poly-coated gown over lab coat[8]Work within a certified chemical fume hood
Solution Preparation Double pair of nitrile glovesSafety goggles and face shieldDisposable, poly-coated gown over lab coat[8]Work within a certified chemical fume hood
Reaction/Experiment Double pair of nitrile glovesSafety goggles and face shieldDisposable, poly-coated gown over lab coat[8]Work within a certified chemical fume hood
Waste Disposal Double pair of nitrile glovesSafety goggles and face shieldDisposable, poly-coated gown over lab coat[8]Work within a certified chemical fume hood
Spill Cleanup Heavy-duty rubber gloves over nitrile glovesSafety goggles and face shieldFull chemical-resistant suitFit-tested N95 respirator or higher[3][8]

Causality Behind PPE Choices:

  • Double Gloving: The outer glove provides the primary barrier and can be removed immediately upon contamination, protecting the inner glove and your skin.[9][10] Gloves should have long cuffs tucked under the gown sleeve.[10]

  • Gown Selection: A poly-coated, disposable gown is specified because it resists chemical permeation, unlike standard cloth lab coats which can absorb splashes and hold the chemical against your skin.[7][8]

  • Face Shield over Goggles: Goggles protect from direct splashes, but a face shield provides a secondary, broader barrier, protecting the entire face from splashes that can occur during solution preparation or transfers.[3][10]

  • Fume Hood as Primary Containment: A certified chemical fume hood is the most critical piece of safety equipment. It is an engineering control designed to pull aerosols and dust away from your breathing zone, providing a level of protection that PPE alone cannot match.[3]

Step-by-Step Safe Handling Workflow

This protocol provides a self-validating system for handling 4-[(2-Bromoacetyl)amino]-N-propylbenzamide, from acquisition to disposal.

Workflow Diagram: Safe Handling Protocol

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Cleanup Phase prep1 Verify Fume Hood Certification prep2 Locate Emergency Shower/Eyewash prep1->prep2 prep3 Assemble All Required PPE prep2->prep3 prep4 Prepare Decontamination & Waste Containers prep3->prep4 safety_check1 CRITICAL: Is Spill Kit Accessible? handling1 Don PPE (Inner Gloves First) prep4->handling1 Proceed to Handling handling2 Perform All Work in Fume Hood handling1->handling2 safety_check2 CRITICAL: Never Work Alone handling3 Weigh Solid Carefully (Anti-static weigh boat) handling2->handling3 handling4 Add Solvent Slowly to Solid handling3->handling4 cleanup1 Decontaminate Glassware & Surfaces (e.g., Ethanol) handling4->cleanup1 Experiment Complete cleanup2 Segregate All Waste as Hazardous cleanup1->cleanup2 cleanup3 Doff PPE Correctly (Outer Gloves First) cleanup2->cleanup3 cleanup4 Wash Hands Thoroughly cleanup3->cleanup4

Caption: Logical workflow for handling 4-[(2-Bromoacetyl)amino]-N-propylbenzamide.

Operational Protocol

Part 1: Pre-Handling and Preparation

  • Verify Engineering Controls: Confirm that the chemical fume hood has been certified within the last year. Check the airflow monitor.

  • Emergency Preparedness: Locate the nearest safety shower and eyewash station. Ensure a spill kit appropriate for solid chemical reagents is accessible.[3]

  • Assemble Materials: Gather all necessary PPE as outlined in the table above. Prepare labeled, dedicated containers for solid and liquid hazardous waste.

  • Pre-clean Workspace: Wipe down the interior surfaces of the fume hood to ensure no incompatible residues are present.

Part 2: Donning PPE and Handling

  • Don PPE: Put on your lab coat, followed by the disposable poly-coated gown. Don safety goggles, then the inner pair of nitrile gloves. Finally, don the outer pair of nitrile gloves, ensuring the cuffs of the outer gloves go over the cuffs of the gown.[8] Put on the face shield.

  • Work in Containment: Perform all manipulations of the compound, both solid and in solution, inside the certified chemical fume hood.[1][2]

  • Weighing: When weighing the solid, use an anti-static weigh boat or weighing paper to prevent dispersal of the powder. Perform this action in a draft-free area of the fume hood.

  • Dissolution: To prepare a solution, add the solvent slowly to the solid. Never add the solid to the full volume of solvent, as this can increase the risk of splashing.

Part 3: Decontamination and Disposal

  • Surface Decontamination: After handling, wipe down all surfaces inside the fume hood, the exterior of the primary container, and any equipment used with a suitable solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.[11]

  • Waste Segregation: All contaminated materials, including gloves, gowns, weigh boats, and pipette tips, must be disposed of in a clearly labeled hazardous waste container.[12][13] Do not mix with general laboratory waste.

  • Doffing PPE: To prevent self-contamination, remove PPE in the following order before leaving the work area:

    • Remove the outer pair of gloves.

    • Remove the face shield and goggles.

    • Remove the disposable gown.

    • Remove the inner pair of gloves.

    • Wash hands thoroughly with soap and water.[12]

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[12][13][14]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[2][14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13][14][15]

  • Spill: Evacuate non-essential personnel. Wearing appropriate PPE (including respiratory protection for large spills), cover the spill with an inert absorbent material like sand or vermiculite.[3][16] Scoop the material into a labeled hazardous waste container. Do not use water to clean up the spill.[3][16]

By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with 4-[(2-Bromoacetyl)amino]-N-propylbenzamide, ensuring a safe environment for groundbreaking scientific discovery.

References

  • Bromoacetyl bromide - Santa Cruz Biotechnology.
  • BROMOACETYL BROMIDE - Loba Chemie.
  • bromoacetyl bromide - Span Chemie.
  • Bromo Acetyl Bromide CAS No 598-21-0 MATERIAL SAFETY D
  • Safety D
  • Common Name: BROMOACETYL BROMIDE HAZARD SUMMARY - NJ.gov.
  • SAFETY D
  • 14 - SAFETY D
  • Safe handling of hazardous drugs - PMC.
  • SAFETY D
  • Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Personal protective equipment for preparing toxic drugs - GERPAC.
  • GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN COMPOUNDING CHEMOTHERAPY DRUGS - Halyard Health.
  • SAFETY D
  • QA-0246 - Safety D
  • BENZAMIDE - CAMEO Chemicals - NOAA.
  • p-amino benzamide - msds cas - Oxford Lab Fine Chem.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-Bromoacetyl)amino]-N-propylbenzamide
Reactant of Route 2
Reactant of Route 2
4-[(2-Bromoacetyl)amino]-N-propylbenzamide
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